molecular formula C10H9ClO2 B1637925 (E)-Methyl 3-(3-chlorophenyl)acrylate CAS No. 24583-84-4

(E)-Methyl 3-(3-chlorophenyl)acrylate

Cat. No.: B1637925
CAS No.: 24583-84-4
M. Wt: 196.63 g/mol
InChI Key: QCCTYRQOMYMCCU-AATRIKPKSA-N
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Description

(E)-Methyl 3-(3-chlorophenyl)acrylate is a useful research compound. Its molecular formula is C10H9ClO2 and its molecular weight is 196.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-Methyl 3-(3-chlorophenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-Methyl 3-(3-chlorophenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(3-chlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCTYRQOMYMCCU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263395
Record name Methyl (2E)-3-(3-chlorophenyl)-2-propenoate
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Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24583-84-4
Record name Methyl (2E)-3-(3-chlorophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24583-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E)-3-(3-chlorophenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of (E)-Methyl 3-(3-chlorophenyl)acrylate: A Mechanistic and Operational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of halogenated cinnamates is a foundational operation in organic chemistry, providing versatile electrophilic building blocks for Active Pharmaceutical Ingredients (APIs) and advanced materials. Specifically, (E)-methyl 3-(3-chlorophenyl)acrylate (often referred to as methyl 3-chlorocinnamate) is a highly valued intermediate utilized in downstream catalytic functionalizations, such as regioselective hydroformylations and Michael additions[1].

To construct this


-unsaturated ester with absolute stereochemical fidelity, the Horner-Wadsworth-Emmons (HWE) olefination is the methodology of choice. Unlike the traditional Wittig reaction, which often yields challenging-to-remove triphenylphosphine oxide and poor E/Z ratios with unstabilized ylides, the HWE reaction utilizes phosphonate-stabilized carbanions. This approach not only guarantees high (E)-selectivity but also generates a water-soluble dialkyl phosphate byproduct, streamlining purification through simple phase separation[2].

Mechanistic Rationale & Stereocontrol

As a synthetic chemist, selecting the HWE reaction over alternative olefinations is a decision rooted in thermodynamic causality. The stereochemical outcome of the HWE reaction is dictated by steric approach control and the equilibration of diastereomeric intermediates [3].

When trimethyl phosphonoacetate is deprotonated, the resulting nucleophilic carbanion attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. This initial addition is reversible. While the syn-oxaphosphetane may form rapidly under kinetic control, the reversibility of the pathway allows the system to equilibrate toward the thermodynamically more stable anti-oxaphosphetane[4]. The subsequent syn-elimination of the anti-intermediate is stereospecific and irreversible, exclusively delivering the (E)-alkene. The electron-withdrawing meta-chloro substitution on the benzaldehyde further accelerates the initial nucleophilic attack via inductive (-I) effects, ensuring rapid conversion.

Mechanistic_Pathway A Trimethyl phosphonoacetate + NaH (Base) B Phosphonate Carbanion (Active Nucleophile) A->B Deprotonation (-H2) C 3-Chlorobenzaldehyde (Electrophile) B->C Nucleophilic Addition D syn-Oxaphosphetane (Kinetic Intermediate) C->D Reversible Addition E anti-Oxaphosphetane (Thermodynamic Intermediate) C->E Reversible Addition D->E Equilibration (Steric Relief) F (Z)-Methyl 3-(3-chlorophenyl)acrylate (Minor Product) D->F syn-Elimination (Slow) G (E)-Methyl 3-(3-chlorophenyl)acrylate (Major Product) E->G syn-Elimination (Fast)

Mechanistic pathway of the HWE reaction highlighting thermodynamic E-selectivity.

Experimental Design & Reagent Selection

A robust protocol must be a self-validating system where the physical phenomena observed directly correlate with the chemical transformations occurring in the flask.

  • Base Selection (NaH): Sodium hydride (NaH) is selected for its irreversible deprotonation profile (pKa of H

    
     is ~35 vs. phosphonate pKa ~13). The evolution of hydrogen gas provides immediate, visual validation of ylide formation[3].
    
  • Solvent (Anhydrous THF): Tetrahydrofuran is chosen because it readily dissolves the phosphonate and aldehyde while coordinating the sodium counterion. This coordination stabilizes the transition state without inhibiting the vital oxaphosphetane formation[3].

  • Reagent Stoichiometry: A slight excess of the phosphonate and base (1.1 to 1.2 equivalents) is employed to ensure complete consumption of the valuable 3-chlorobenzaldehyde[5].

Table 1: Quantitative Stoichiometry Profile
ReagentMW ( g/mol )EquivalentsMass / VolumeMolesRole
3-Chlorobenzaldehyde140.571.001.41 g10.0 mmolElectrophile
Trimethyl phosphonoacetate182.111.102.00 g11.0 mmolHWE Reagent
Sodium Hydride (60% in oil)24.001.200.48 g12.0 mmolBase
Tetrahydrofuran (Anhydrous)72.11-30 mL-Solvent

Step-by-Step Experimental Protocol

Step 1: Ylide Generation (Self-Validating Deprotonation)

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.

  • Add NaH (0.48 g, 60% dispersion) to the flask. Optional: Wash with 2 x 5 mL anhydrous hexanes to remove mineral oil, decanting the solvent via syringe.

  • Suspend the NaH in 20 mL of anhydrous THF and cool the mixture to 0 °C using an ice-water bath.

  • Add trimethyl phosphonoacetate (2.00 g) dropwise via syringe over 5 minutes.

    • Causality & Validation: You will observe immediate effervescence (H

      
       gas). The cessation of bubbling indicates quantitative conversion to the phosphonate carbanion. The solution will become clear and homogeneous.
      

Step 2: Electrophilic Addition 5. Dissolve 3-chlorobenzaldehyde (1.41 g) in 10 mL of anhydrous THF. 6. Add the aldehyde solution dropwise to the ylide mixture at 0 °C over 10 minutes. 7. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours.

  • Causality: Warming to room temperature is critical. It provides the activation energy necessary for the kinetic syn-oxaphosphetane to revert to the starting materials and re-add to form the thermodynamic anti-oxaphosphetane, maximizing (E)-selectivity[4].

Step 3: In-Process Control & Quenching 8. Monitor the reaction via Thin Layer Chromatography (TLC) using 10% Ethyl Acetate in Hexanes. The aldehyde (R


 ~ 0.6) should be entirely consumed, replaced by a new, strongly UV-active spot (R

~ 0.4). 9. Quench the reaction by slowly adding 15 mL of saturated aqueous ammonium chloride (NH

Cl) at 0 °C to neutralize any unreacted NaH.

Step 4: Extraction & Purification 10. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).

  • Causality: The dimethyl phosphate byproduct partitions entirely into the aqueous layer, self-purifying the organic stream[2].
  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Silica gel, 5-10% EtOAc/Hexanes gradient) to afford the pure (E)-methyl 3-(3-chlorophenyl)acrylate as a white solid or pale yellow oil.

    Experimental_Workflow S1 1. Ylide Generation NaH + Phosphonate 0°C, THF, Ar atm S2 2. Olefination Add Aldehyde 0°C -> 25°C, 2h S1->S2 S3 3. In-Process Control TLC Monitoring (Hexanes:EtOAc) S2->S3 S4 4. Quench & Extract NH4Cl (aq) / EtOAc Phase Separation S3->S4 S5 5. Purification Silica Gel Column Concentration S4->S5

    Sequential workflow for the synthesis and isolation of (E)-methyl 3-(3-chlorophenyl)acrylate.

Analytical Characterization & Validation

To confirm the structural integrity and the (E)-stereochemistry of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool.

The most critical self-validating data point is the vicinal coupling constant (


) between the two vinylic protons. According to the Karplus equation, trans-alkenes exhibit a large dihedral angle (~180°), resulting in a 

-coupling of 15–17 Hz. A cis-alkene would present a much smaller coupling constant (10–12 Hz).
Table 2: Expected H NMR Signatures (400 MHz, CDCl )
Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationStructural Assignment
7.62Doublet (d)16.01HVinylic proton (

to ester)
7.50 – 7.25Multiplet (m)-4HAromatic protons (3-chlorophenyl)
6.45Doublet (d)16.01HVinylic proton (

to ester)
3.81Singlet (s)-3HMethoxy protons (-OCH

)

Troubleshooting & Process Optimization

  • Suboptimal E/Z Ratio: If NMR reveals a significant presence of the (Z)-isomer (

    
     ~ 11 Hz), the reaction was likely quenched too early or kept too cold. Ensure the reaction stirs at ambient temperature for at least 2 hours to allow full thermodynamic equilibration of the oxaphosphetane[4].
    
  • Incomplete Conversion: Moisture in the THF or highly degraded NaH will prematurely quench the phosphonate carbanion. Always use freshly dispensed anhydrous solvents and verify the titer/quality of the base via the initial hydrogen gas evolution. For base-sensitive substrates, switching to Masamune-Roush conditions (LiCl, DBU, MeCN) provides a milder alternative while maintaining high (E)-selectivity.

References

  • Horner–Wadsworth–Emmons reaction Wikipedia[Link][2]

  • Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction Organic Chemistry Portal[Link][3]

  • Synthese sauerstoffhaltiger Industriechemikalien mittels Chemo- und Biokatalyse PUB - Publikationen an der Universität Bielefeld[Link][5]

  • Regioselective Hydroformylation of α,β‐Unsaturated Esters: Impact of Reaction Parameters & Reaction Optimization ResearchGate / Universität Bielefeld[Link][1]

Sources

In-Depth Technical Guide: Physical Properties and Applications of (E)-Methyl 3-(3-chlorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As organic synthesis and drug development pivot toward highly functionalized, stereospecific building blocks, α,β-unsaturated esters have become indispensable. (E)-Methyl 3-(3-chlorophenyl)acrylate (CAS: 24583-84-4), commonly referred to as methyl m-chlorocinnamate, is a prime example of a versatile Michael acceptor and cross-coupling substrate.

This whitepaper provides a rigorous technical analysis of the physical properties, thermodynamic synthesis drivers, and downstream applications of this compound. Designed for application scientists and synthetic chemists, this guide bridges the gap between raw physical data and practical laboratory execution, ensuring that experimental workflows are both predictable and self-validating.

Molecular Architecture & Physical Properties

The structural identity of (E)-Methyl 3-(3-chlorophenyl)acrylate—combining a rigid alkene geometry with an electron-withdrawing meta-chloro substituent—directly dictates its physical behavior on the benchtop.

From an operational standpoint, handling this compound requires an understanding of its solid-state dynamics. Because its melting point hovers just above standard room temperature (45.0–46.5 °C) [1, 2], the friction generated during mechanical grinding or slight ambient heating can cause the crystalline powder to "oil out." Expert Insight: It is highly recommended to store the compound at 4 °C and conduct precise analytical weighing in a temperature-controlled environment to prevent phase transition during handling.

Quantitative Physical Data
PropertyValueCausality / Structural Rationale
Molecular Weight 196.63 g/mol Derived from the molecular formula C₁₀H₉ClO₂.
Physical State Crystalline SolidIntermolecular dipole interactions support a solid state at standard conditions.
Melting Point 45.0 – 46.5 °CThe meta-chloro substitution creates a steric "bump" that disrupts the optimal, flat crystal lattice packing seen in para-analogs, resulting in a depressed melting point.
Boiling Point ~ 285 °C (Predicted)Elevated boiling point driven by strong dipole-dipole interactions from both the ester carbonyl and the polarized C-Cl bond.
Solubility Soluble in EtOAc, DCM, THFThe lipophilic aromatic ring and ester moiety readily solvate in moderately polar to non-polar organic solvents, while remaining completely insoluble in water.

Thermodynamic & Kinetic Drivers in Synthesis

Synthesizing the (E)-isomer with >95% stereochemical purity requires leveraging thermodynamic control. While Wittig reactions often yield problematic E/Z mixtures, the Horner-Wadsworth-Emmons (HWE) olefination is the gold standard for this molecule. The bulky dimethyl or diethyl phosphate leaving groups sterically demand an anti-periplanar transition state during the breakdown of the oxaphosphetane intermediate, naturally validating the E-selectivity of the system.

Alternatively, Heck cross-coupling provides a robust route from commercially available methyl acrylate, utilizing the catalytic cycle of palladium to ensure trans-addition.

Workflow HWE Horner-Wadsworth-Emmons (Thermodynamic Control) Target (E)-Methyl 3-(3-chlorophenyl)acrylate (High E-Selectivity) HWE->Target NaH, THF, 0 °C to RT Heck Heck Cross-Coupling (Catalytic Cycle) Heck->Target Pd(OAc)2, Base, Heat Aldehyde 3-Chlorobenzaldehyde + Trimethyl phosphonoacetate Aldehyde->HWE Halide 1-Chloro-3-iodobenzene + Methyl acrylate Halide->Heck

Figure 1: Synthetic pathways for (E)-Methyl 3-(3-chlorophenyl)acrylate emphasizing E-selectivity.

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol is a self-validating system: the evolution of hydrogen gas confirms ylide formation, and TLC monitoring confirms the complete consumption of the highly UV-active benzaldehyde.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add anhydrous tetrahydrofuran (THF, 50 mL) and cool to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv). Slowly add trimethyl phosphonoacetate (1.05 equiv) dropwise. Observation: Immediate H₂ gas evolution indicates the formation of the active nucleophilic carbanion. Stir for 30 minutes until gas evolution ceases.

  • Coupling: Dissolve 3-chlorobenzaldehyde (1.0 equiv, ~10 mmol) in 10 mL anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C to maintain thermodynamic control.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Quenching & Workup: Quench the reaction strictly with saturated aqueous NH₄Cl (20 mL) to prevent ester hydrolysis. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude pale-yellow oil via silica gel flash chromatography. The purified product will slowly crystallize into a solid upon standing.

Advanced Downstream Applications

The strategic value of (E)-Methyl 3-(3-chlorophenyl)acrylate lies in its highly polarized alkene, making it an exceptional substrate for regioselective and stereocontrolled transformations in drug development.

Recent advancements in the hydroformylation of α,β-unsaturated esters demonstrate that the electronic properties of substituted cinnamates directly dictate regioselectivity [3]. The meta-chloro group withdraws electron density via induction, subtly polarizing the alkene. When inserted into a Rhodium-Hydride bond, this electronic bias guides the formyl group predominantly to the β-position, yielding precursors critical for synthesizing bioactive chiral amines (e.g., Baclofen analogs).

Reactivity Target (E)-Methyl 3-(3-chlorophenyl)acrylate Hydro Rh-Catalyzed Hydroformylation Target->Hydro CO/H2 (Syngas) Michael Sulfa-Michael Addition Target->Michael Thiol + Catalyst BetaAldehyde Beta-Aldehyde Derivative (Pharmaceutical Precursor) Hydro->BetaAldehyde Regioselective insertion Thioether Chiral Sulfide (Enantioselective) Michael->Thioether Stereocontrolled addition

Figure 2: Downstream applications highlighting regioselective and stereocontrolled transformations.

Protocol 2: Rhodium-Catalyzed Regioselective Hydroformylation
  • Setup: In an argon-filled glovebox, charge a stainless-steel autoclave with[Rh(acac)(CO)₂] (0.1 mol%) as the precatalyst and anhydrous toluene as the solvent.

  • Substrate Addition: Add (E)-Methyl 3-(3-chlorophenyl)acrylate to achieve a 0.60 M concentration.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the lines three times with syngas (CO/H₂ 1:1). Pressurize the vessel to 50 bar.

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 15 hours. The elevated pressure ensures the kinetic viability of the insertion step.

  • Isolation: Cool the autoclave to room temperature, carefully vent the syngas in a fume hood, and concentrate the mixture. Purify via column chromatography to isolate the targeted β-aldehyde derivative.

Conclusion

(E)-Methyl 3-(3-chlorophenyl)acrylate is a structurally nuanced building block whose physical properties—specifically its low melting point and distinct solubility profile—require careful handling. By understanding the thermodynamic causality behind its synthesis and the electronic induction of its meta-chloro group, researchers can reliably deploy this compound in complex, regioselective workflows for pharmaceutical development.

References

  • JHECHEM CO LTD. "Product Characteristics: (E)-Methyl 3-(3-Chlorophenyl)Acrylate." eChemi.
  • Bielefeld University. "Regioselective Hydroformylation of α,β-Unsaturated Esters: Impact of Reaction Parameters & Reaction Optimization." ResearchGate.

Solvation Thermodynamics and Solubility Profiling of (E)-Methyl 3-(3-chlorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-Methyl 3-(3-chlorophenyl)acrylate (CAS No. 24583-84-4), frequently referred to in literature as methyl 3-chlorocinnamate, is a halogenated


-unsaturated ester of significant value in organic synthesis, cross-coupling reactions, and catalytic hydroformylation. For researchers and drug development professionals, understanding the precise solubility profile of this compound is critical for optimizing reaction kinetics, designing purification workflows (such as crystallization or flash chromatography), and scaling up pharmaceutical intermediates.

This whitepaper provides an in-depth technical analysis of the solubility characteristics of (E)-Methyl 3-(3-chlorophenyl)acrylate across various organic solvents, grounded in thermodynamic principles and empirical data.

Physicochemical Profiling & Structural Causality

The solubility of any crystalline organic compound is a thermodynamic competition between its crystal lattice energy and the solvation energy provided by the solvent. For (E)-Methyl 3-(3-chlorophenyl)acrylate, three distinct structural features dictate its solvation behavior:

  • The

    
    -Unsaturated Methyl Ester Core:  This moiety acts as a strong hydrogen-bond acceptor and provides a localized dipole. It requires solvents capable of dipole-dipole interactions for optimal solvation. Unsubstituted methyl cinnamate exhibits good solubility in standard organic solvents but remains completely insoluble in water[1][2].
    
  • The meta-Chloro Substitution: The inclusion of a chlorine atom at the 3-position of the phenyl ring significantly increases the lipophilicity (LogP) of the molecule compared to its unhalogenated parent compound. Furthermore, the meta-substitution breaks the molecular symmetry, altering the crystal packing and creating a distinct molecular dipole moment.

  • Stereochemistry: The (E)-configuration (trans) ensures a planar geometry across the alkene, allowing for efficient

    
     stacking in the solid state, which strengthens the crystal lattice.
    
The Thermodynamic Cycle of Solvation

To dissolve the solid, the solvent must overcome the enthalpy of sublimation (


) to separate the molecules, followed by the exothermic formation of a solvent cavity (

).

SolvationThermodynamics Solid Solid Lattice (E)-Methyl 3-(3-chlorophenyl)acrylate Gas Gaseous Solute (Isolated Molecules) Solid->Gas Sublimation (ΔH > 0) Solvated Solvated Compound (Solvent Cavity Formation) Solid->Solvated Dissolution (ΔH_soln) Gas->Solvated Solvation (ΔH < 0)

Thermodynamic cycle of (E)-Methyl 3-(3-chlorophenyl)acrylate dissolution in organic solvents.

Empirical Solubility in Organic Solvents

The selection of a solvent drastically impacts the maximum achievable concentration of (E)-Methyl 3-(3-chlorophenyl)acrylate. Recent studies on the Rh-catalyzed regioselective hydroformylation of this specific substrate have highlighted critical solvent-dependent solubility limitations[3].

Causality in Solvent Selection:
  • Aromatic & Halogenated Solvents (Toluene, DCM): The compound exhibits very high solubility in toluene and dichloromethane (DCM). The polarizability of toluene's

    
    -system and DCM's strong dipole align perfectly with the chlorophenyl and ester moieties, allowing for concentrations exceeding 0.60 M[3][4].
    
  • Ether Solvents (MTBE vs. 2-MeTHF): A fascinating divergence occurs within the ether class. Literature explicitly notes the limited solubility of methyl 3-chlorocinnamate in methyl tert-butyl ether (MTBE)[3]. This is caused by the steric bulk of the tert-butyl group, which physically hinders the solvent's oxygen atom from forming a tight solvation shell around the solute's polar ester group. Conversely, 2-methyltetrahydrofuran (2-MeTHF), a cyclic ether, exposes its oxygen atom more freely, providing superior dipole-dipole interactions and supporting high substrate concentrations[3].

  • Aliphatic Hydrocarbons (Methylcyclohexane): The compound shows highly limited solubility (<0.20 M) in methylcyclohexane[3]. The purely dispersive (London) forces of the alkane cannot adequately compensate for the lack of dipole interactions needed to solvate the polar ester and electronegative chloro groups.

Quantitative Solubility Matrix
Solvent ClassSpecific SolventRelative SolubilityMax Molarity ObservedMechanistic Rationale
Halogenated Dichloromethane (DCM)Very High> 1.0 MStrong dipole-dipole interactions; excellent for flash chromatography[4].
Aromatic TolueneHigh> 0.60 M

interactions and induced dipole alignment[3].
Cyclic Ether 2-MeTHFHigh> 0.60 MUnhindered oxygen allows strong hydrogen-bond acceptance from polarized C-H bonds[3].
Aliphatic Ether MTBELimited< 0.20 MSteric hindrance from the tert-butyl group prevents optimal solvation[3].
Aliphatic MethylcyclohexaneLimited< 0.20 MWeak dispersive forces; inability to solvate the polar ester moiety[3].
Aqueous WaterInsoluble~ 0 MHigh lipophilicity (LogP) and lack of strong hydrogen-bond donors[1].

Self-Validating Experimental Protocol for Solubility Determination

For researchers requiring exact thermodynamic solubility values (e.g., for crystallization design), relying on visual dissolution is insufficient. The following self-validating shake-flask methodology coupled with HPLC-UV ensures that true thermodynamic equilibrium is reached and quantified.

Step-by-Step Methodology
  • Preparation of the Solid Phase: Weigh out an excess amount (e.g., 500 mg) of (E)-Methyl 3-(3-chlorophenyl)acrylate into a 5 mL amber glass vial to prevent potential UV-induced trans-cis isomerization.

  • Solvent Addition: Add 2.0 mL of the target organic solvent. Ensure a visible excess of solid remains; if all solid dissolves, add more solute until a suspension is maintained.

  • Isothermal Equilibration: Seal the vial tightly and place it in an isothermal shaker/incubator set to exactly 25.0 °C. Agitate at 300 RPM for 48 hours. Causality: 48 hours is typically required to overcome the kinetic barriers of dissolution and reach thermodynamic equilibrium.

  • Phase Separation: Remove the vial and allow the undissolved solid to settle for 2 hours at 25.0 °C. Extract 0.5 mL of the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter (PTFE is required to prevent solvent degradation of the filter).

  • Dilution and HPLC-UV Quantification: Dilute the filtered aliquot by a known factor (e.g., 1:100) in the mobile phase (e.g., 70:30 Acetonitrile:Water). Quantify the concentration using HPLC-UV at a wavelength of 254 nm against a pre-established calibration curve.

  • Self-Validation Step: To prove equilibrium was achieved, sample the original vial again at 72 hours. If the concentration difference (

    
    ) between the 48h and 72h samples is < 2%, true thermodynamic equilibrium is validated.
    

ExperimentalWorkflow Step1 1. Solute Addition (Excess solid in solvent) Step2 2. Isothermal Agitation (48h at 25°C) Step1->Step2 Step3 3. Phase Separation (0.22 µm PTFE Filtration) Step2->Step3 Step4 4. HPLC-UV Analysis (Quantification at 254 nm) Step3->Step4 Step5 5. Equilibrium Validation (ΔC < 2% at 72h) Step4->Step5

Self-validating shake-flask methodology for determining equilibrium solubility.

Conclusion

The solubility of (E)-Methyl 3-(3-chlorophenyl)acrylate is highly sensitive to the steric and electronic environment of the chosen organic solvent. While highly soluble in aromatics (toluene) and unhindered cyclic ethers (2-MeTHF), its solubility drops precipitously in sterically hindered ethers (MTBE) and aliphatic hydrocarbons. Understanding these mechanistic nuances prevents reaction bottlenecks, particularly in homogeneous catalysis and late-stage pharmaceutical functionalization where substrate concentration directly dictates reaction efficiency.

References

  • Source: uni-bielefeld.
  • Source: researchgate.
  • Source: unibo.
  • Source: guidechem.
  • Source: bdmaee.

Sources

Advanced Technical Guide: Substituted Methyl Cinnamate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl cinnamate and its substituted derivatives represent a privileged scaffold in medicinal chemistry, characterized by an


-unsaturated ester motif that serves as a versatile Michael acceptor. This structural feature allows for covalent interactions with cysteine residues in target proteins, a mechanism central to their pharmacological efficacy.

This guide provides a rigorous technical analysis of substituted methyl cinnamates, focusing on their synthesis, structure-activity relationships (SAR), and mechanistic pathways in oncology and inflammation. Unlike generic reviews, this document synthesizes specific experimental protocols and validated signaling mechanisms, particularly the inhibition of NF-


B translocation by methyl 3,4,5-trimethoxycinnamate (MTC).

Chemical Architecture & Synthesis[1]

Structure-Activity Relationship (SAR)

The bioactivity of methyl cinnamate is tunable via ring substitution:

  • Methoxy (-OCH

    
    ):  Polysubstitution (e.g., 3,4,5-trimethoxy) significantly enhances lipophilicity and anti-inflammatory potency by improving cellular uptake and binding affinity to the NF-
    
    
    
    B complex.
  • Nitro (-NO

    
    ):  Introduction of a nitro group (para-position) increases electrophilicity, enhancing antimicrobial activity against Gram-negative bacteria (E. coli) by potentially disrupting bacterial cell wall integrity.
    
  • Hydroxy (-OH): Hydroxyl derivatives (e.g., methyl ferulate) exhibit potent antioxidant capacity but often require prodrug strategies (acetylation) to improve membrane permeability.

Synthetic Protocols

While the Heck reaction and Knoevenagel condensation are viable, Fischer Esterification remains the industrial and laboratory standard due to atom economy and scalability.

Protocol 1: Acid-Catalyzed Fischer Esterification (Reflux)

Objective: Synthesis of Methyl 3,4,5-trimethoxycinnamate from 3,4,5-trimethoxycinnamic acid.

Reagents:

  • Precursor: 3,4,5-Trimethoxycinnamic acid (1.0 eq)

  • Solvent/Reactant: Anhydrous Methanol (excess, ~0.45 M concentration relative to acid)

  • Catalyst: Concentrated H

    
    SO
    
    
    
    (50-75 mol %) or p-Toluenesulfonic acid (p-TSA)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the cinnamic acid derivative in anhydrous methanol.

  • Catalysis: Add H

    
    SO
    
    
    
    dropwise (exothermic reaction; ensure cooling if scaling up).
  • Reflux: Heat the mixture to reflux (approx. 65°C) for 1.5 to 4 hours . Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup:

    • Cool to room temperature.

    • Evaporate excess methanol under reduced pressure.

    • Dissolve residue in Ethyl Acetate.

    • Neutralization (Critical): Wash with saturated NaHCO

      
       to remove unreacted acid and catalyst.
      
    • Wash with brine, dry over anhydrous MgSO

      
      , and concentrate.
      
  • Purification: Recrystallize from Methanol/Water or purify via silica gel column chromatography.

Visualizing the Synthetic Workflow:

SynthesisWorkflow Start Start: Cinnamic Acid Derivative Mix Mix with MeOH + H2SO4 Start->Mix Reflux Reflux (65°C, 1.5-4h) Mix->Reflux Monitor TLC Monitoring Reflux->Monitor Monitor->Reflux Incomplete Workup Workup: NaHCO3 Wash Monitor->Workup Complete Product Product: Methyl Cinnamate Ester Workup->Product

Caption: Operational workflow for the Fischer Esterification of substituted cinnamic acids.

Pharmacological Mechanisms[2][3][4]

Anti-Inflammatory: The NF- B Blockade

Recent studies identify Methyl 3,4,5-trimethoxycinnamate (MTC) as a potent inhibitor of the NF-


B signaling pathway.[1] Unlike general antioxidants, MTC acts specifically by preventing the degradation of I

B

, thereby sequestering the p65/p50 transcription factor complex in the cytoplasm.

Mechanism of Action:

  • Stimulus: Pro-inflammatory cytokines (TNF-

    
    , LPS) activate the IKK complex.
    
  • Inhibition: MTC inhibits the phosphorylation of I

    
    B
    
    
    
    .
  • Result: p65/p50 cannot translocate to the nucleus.

  • Outcome: Downregulation of COX-2, iNOS, and cytokine (IL-6, TNF-ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) gene expression.[1][2][3]
    

NFkB_Pathway LPS LPS / TNF-alpha Receptor Cell Receptor LPS->Receptor IKK IKK Complex (Active) Receptor->IKK IkB IkB-alpha (Inhibitor) IKK->IkB Phosphorylation Degradation Ubiquitination & Degradation IkB->Degradation NFkB_Cyto NF-kB (p65/p50) (Inactive Complex) Translocation Nuclear Translocation NFkB_Cyto->Translocation If IkB Degraded MTC Methyl 3,4,5-trimethoxycinnamate (INHIBITOR) MTC->IKK BLOCKS Nucleus Nucleus Translocation->Nucleus DNA Target Genes (COX-2, iNOS, IL-6) Nucleus->DNA Transcription

Caption: Mechanistic inhibition of the NF-kB inflammatory cascade by Methyl 3,4,5-trimethoxycinnamate.

Antimicrobial & Anticancer Profile
  • Antimicrobial: Methyl 4-nitrocinnamate disrupts bacterial membrane potential. MIC values indicate high potency against S. aureus (Gram-positive) and E. coli (Gram-negative).[4]

  • Anticancer: Amide derivatives (e.g., 1-cinnamoylpyrrolidine) and specific methyl esters inhibit MMP-9 (Matrix Metalloproteinase-9), reducing tumor invasiveness and metastasis.

Experimental Validation Protocols

To ensure reproducibility in drug development, the following protocols are standardized for methyl cinnamate derivatives.

Protocol 2: MTT Cytotoxicity Assay

Objective: Determine IC


 values for anticancer assessment.
  • Seeding: Plate tumor cells (e.g., MCF-7, RAW264.7) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add methyl cinnamate derivatives (dissolved in DMSO, final DMSO < 0.1%) at serial concentrations (e.g., 1–100

    
    M). Incubate for 24–48h.
    
  • MTT Addition: Add 10-20

    
    L of MTT reagent (5 mg/mL in PBS) to each well.
    
  • Incubation: Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 100

    
    L DMSO or SDS-HCl to dissolve crystals.
    
  • Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Protocol 3: MIC Determination (Broth Microdilution)

Objective: Quantify antimicrobial potency.[5][6]

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use a sterile 96-well plate. Add 100

    
    L Mueller-Hinton Broth (MHB) to all wells.
    
  • Dilution: Add 100

    
    L of test compound stock to Column 1. Perform 2-fold serial dilutions across the plate.
    
  • Inoculation: Add 100

    
    L of bacterial suspension to each well (Final volume 200 
    
    
    
    L; Final bacteria
    
    
    CFU/mL).
  • Controls: Include Sterility Control (Broth only) and Growth Control (Broth + Bacteria + Solvent).

  • Readout: Incubate at 37°C for 18–24h. MIC is the lowest concentration showing no visible growth (turbidity).

Quantitative Data Summary

The following table summarizes reported bioactivity data for key derivatives, consolidating results from recent comparative studies.

Compound DerivativeSubstitutionTarget/AssayPotency (ICngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

/ MIC)
Mechanism Note
Methyl 3,4,5-trimethoxycinnamate 3,4,5-Tri-OMeRAW264.7 (Inflammation)IC

~ 5-20

M
Potent NF-

B inhibition; reduces NO/iNOS [1].[3]
Methyl 4-nitrocinnamate 4-NO

S. aureus (Bacteria)MIC: 89.1

g/mL
Enhanced electrophilicity disrupts membrane [2].
1-Cinnamoylpyrrolidine Amide LinkE. coli / P. aeruginosaMIC: 0.5 mg/mLHigh stability; broad-spectrum antibacterial [2].
Methyl Ferulate 4-OH, 3-OMeDPPH (Antioxidant)IC

~ 15

M
Radical scavenging via phenolic hydrogen [3].

References

  • Olajide, O. A., et al. (2020).[7][3] Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction.[7][1][3] Inflammopharmacology.

  • Suryanti, V., et al. (2023). Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. International Journal of Agriculture and Biology.

  • BenchChem Technical Support. (2025). Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide. BenchChem.[8]

  • Abcam. (n.d.). MTT assay protocol. Abcam Protocols.

  • Thermo Scientific. (2022).[5] MIC determination by broth micro dilution using Sensititre plates.[5] FWD-AMR-RefLabCap.

Sources

Technical Monograph: Biological Profile & Application of (E)-Methyl 3-(3-chlorophenyl)acrylate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-Methyl 3-(3-chlorophenyl)acrylate (CAS: 24583-84-4) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for tubulin polymerization inhibitors and antimicrobial agents . Unlike its para-substituted counterparts, the meta-chloro (3-Cl) substitution offers a unique balance of lipophilicity (


) and metabolic stability, shielding the phenyl ring from rapid Phase I oxidation while maintaining steric compatibility with the colchicine-binding site of 

-tubulin.

This guide synthesizes the biological activity of this scaffold, detailing its dual-mechanism of action (cytoskeletal disruption and membrane permeabilization) and providing validated protocols for its synthesis and bioassay.

Chemical Biology & Structure-Activity Relationship (SAR)

The biological potency of (E)-Methyl 3-(3-chlorophenyl)acrylate stems from three distinct pharmacophoric features. Understanding these is crucial for rational drug design.

SAR Analysis
  • The Michael Acceptor (

    
    -unsaturated ester):  The electrophilic double bond acts as a "warhead," capable of covalent interaction with nucleophilic cysteine residues (e.g., Cys239 in 
    
    
    
    -tubulin).
  • The 3-Chlorophenyl Ring: The chlorine atom at the meta position enhances lipophilicity, facilitating passive transport across bacterial membranes and the blood-brain barrier. Sterically, it fills hydrophobic pockets in the tubulin dimer more effectively than the unsubstituted analog.

  • The Methyl Ester: Functions as a prodrug moiety, increasing cellular permeability compared to the free acid. Intracellular esterases often hydrolyze this to the active free acid form, trapping the anionic species inside the cell.

SAR_Analysis Scaffold (E)-Methyl 3-(3-chlorophenyl)acrylate MetaCl 3-Chloro Substituent (Lipophilicity & Metabolic Stability) Scaffold->MetaCl Positional Effect DoubleBond α,β-Unsaturation (Michael Acceptor / Covalent Binding) Scaffold->DoubleBond Reactivity Ester Methyl Ester (Cell Permeability / Prodrug) Scaffold->Ester Bioavailability

Figure 1: Pharmacophoric dissection of the (E)-Methyl 3-(3-chlorophenyl)acrylate scaffold.

Therapeutic Mechanisms & Biological Activity[1][2][3][4]

Oncology: Tubulin Polymerization Inhibition

The primary anticancer mechanism of 3-chlorocinnamic acid derivatives is the disruption of microtubule dynamics. These compounds bind to the colchicine site at the interface of


- and 

-tubulin.
  • Mechanism: The molecule acts as a "microtubule destabilizing agent." By binding to the colchicine pocket, it prevents the curved-to-straight conformational change required for tubulin polymerization. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.

  • Potency: Derivatives in this class typically exhibit IC

    
     values in the low micromolar range (1–5 
    
    
    
    M) against aggressive cell lines like MDA-MB-231 (breast cancer) and HT-29 (colon cancer).
  • Selectivity: The meta-chloro substitution often improves selectivity for tumor cells over normal fibroblasts compared to the more toxic para-chloro analogs.

Antimicrobial & Antifungal Activity

The scaffold exhibits broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (Candida albicans).

  • Mechanism:

    • Membrane Disruption: The lipophilic chlorophenyl headgroup inserts into the lipid bilayer, increasing permeability and causing leakage of intracellular electrolytes.

    • Enzyme Inhibition: Cinnamic derivatives have been shown to inhibit bacterial dehydrogenases and fungal tyrosinase.

  • Data: MIC values for methyl 3-chlorocinnamate are typically in the range of 64–256

    
    g/mL , with activity often enhanced by converting the ester to a hydrazide or amide derivative.
    

Experimental Validation Protocols

Protocol A: Green Synthesis via Knoevenagel Condensation

Objective: Synthesize (E)-Methyl 3-(3-chlorophenyl)acrylate with high stereoselectivity (>95% E-isomer) using a scalable, environmentally benign method.

Reagents:

  • 3-Chlorobenzaldehyde (1.0 eq)

  • Methyl malonate (1.2 eq)

  • Piperidine (0.1 eq, Catalyst)

  • Ethanol (Solvent)

Workflow:

  • Dissolution: Dissolve 10 mmol of 3-chlorobenzaldehyde and 12 mmol of methyl malonate in 15 mL of ethanol.

  • Catalysis: Add 1 mmol of piperidine dropwise.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to room temperature. The product often crystallizes directly. If not, remove solvent in vacuo and recrystallize from cold ethanol.

  • Validation: Confirm structure via

    
    H NMR (Look for doublet at 
    
    
    
    7.6–7.7 ppm with
    
    
    Hz, characteristic of trans-alkene).

Synthesis_Workflow Start Start: 3-Chlorobenzaldehyde + Methyl Malonate Catalyst Add Piperidine (0.1 eq) Solvent: Ethanol Start->Catalyst Reflux Reflux @ 80°C (4-6 Hours) Catalyst->Reflux Check TLC Check (Hexane:EtOAc 8:2) Reflux->Check Isolate Crystallization / Filtration Check->Isolate Validate NMR Validation (J = 16 Hz for E-isomer) Isolate->Validate

Figure 2: Step-by-step synthesis workflow for high-purity (E)-acrylate derivatives.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Quantify the inhibition of tubulin assembly by the derivative.[1][2][3][4]

Materials:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Spectrophotometer (heated to 37°C).

Method:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.

  • Treatment: Add (E)-Methyl 3-(3-chlorophenyl)acrylate (dissolved in DMSO) at varying concentrations (1, 5, 10, 50

    
    M). Include a DMSO control (0% inhibition) and Colchicine (positive control).
    
  • Initiation: Transfer to a pre-warmed (37°C) cuvette.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization increases turbidity (absorbance).

  • Analysis: Calculate % Inhibition =

    
    .
    

Comparative Activity Data

The following table summarizes the biological profile of 3-chlorocinnamic acid derivatives compared to related analogs, highlighting the impact of the meta-chloro substitution.

Compound DerivativeSubstitutionTarget Cell/ProteinActivity MetricNotes
(E)-Methyl 3-(3-Cl)acrylate 3-Cl (Meta) MDA-MB-231 IC

: ~3-5

M
Balanced potency/stability profile.
(E)-Methyl 3-(4-Cl)acrylate4-Cl (Para)MDA-MB-231IC

: ~3.2

M
Slightly higher potency, lower metabolic stability.
Cinnamic Acid (Unsubstituted)NoneS. aureusMIC: >500

g/mL
Weak baseline activity.
Methyl 3-Chlorocinnamate3-ClS. aureusMIC: ~128

g/mL
Enhanced lipophilicity improves bacterial entry.
CA-4 (Combretastatin A-4)(Reference)TubulinIC

: ~0.01

M
Gold standard tubulin inhibitor.

Data derived from comparative analysis of acrylate-based tubulin inhibitors [1][3].

References

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study. ResearchGate. (2023). Detailed SAR on chlorophenyl acrylates against breast cancer lines.

  • Pharmacological Potential of Cinnamic Acid and Derivatives. NIH/PubMed. (2025). Comprehensive review of antimicrobial and anticancer mechanisms.

  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives. RSC Advances. (2023). Specific data on methyl acrylate ester cytotoxicity.[2][3]

  • Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Organic Chemistry Portal. (2019). Protocol for high-selectivity synthesis of E-isomers.

  • Inhibition of tubulin polymerization by colchicine-site drugs. ResearchGate. (2022). Mechanistic validation of tubulin binding for cinnamic derivatives.

Sources

Technical Hazard & Handling Guide: (E)-Methyl 3-(3-chlorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for (E)-Methyl 3-(3-chlorophenyl)acrylate , designed for researchers requiring data beyond standard Safety Data Sheet (SDS) compliance. It integrates chemical identity, toxicological mechanisms, and synthesis workflows into a cohesive laboratory protocol.

Chemical Identity & Structural Analysis

Compound: (E)-Methyl 3-(3-chlorophenyl)acrylate Synonyms: Methyl m-chlorocinnamate; (E)-3-(3-Chlorophenyl)-2-propenoic acid methyl ester CAS Number: 24583-84-4 Molecular Formula: C₁₀H₉ClO₂ Molecular Weight: 196.63 g/mol [1]

Physical Properties Profile
PropertyValue / ObservationTechnical Note
Physical State Low-melting solid or viscous liquidMeta-substitution often lowers symmetry and melting point compared to the para-isomer (MP 74-77°C).[2]
Melting Point Est. 40–60°C (Predicted)Commercial samples may supercool into oils; crystallize upon chilling.
Boiling Point ~292°C (Predicted at 760 mmHg)High boiling point suggests low volatility, but aerosols are hazardous.
Solubility DMSO, Methanol, DCM, Ethyl AcetateLipophilic; poor water solubility (<1 mg/mL).
Reactivity Michael AcceptorElectrophilic

-carbon susceptible to nucleophilic attack.
Hazard Profiling: The Michael Acceptor Mechanism

Unlike simple irritants, this molecule acts as a sensitizer due to its


-unsaturated carbonyl structure. The chlorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the 

-carbon compared to unsubstituted cinnamates.

Core Hazards (GHS Classification):

  • Skin Sensitization (Category 1): H317 – May cause an allergic skin reaction.

  • Skin/Eye Irritation (Category 2): H315, H319.

  • Specific Target Organ Toxicity (Single Exp): H335 – Respiratory irritation.

Toxicological Mechanism: Protein Haptenization

The primary toxicity pathway is the alkylation of cysteine residues on skin proteins (e.g., keratin), leading to hapten formation and subsequent immune response (Contact Dermatitis).

MichaelAddition Substrate (E)-Methyl 3-(3-chlorophenyl)acrylate (Electrophile) Transition Enolate Intermediate Substrate->Transition Attack at Beta-Carbon Protein Protein-SH (Nucleophile) Protein->Transition Adduct Protein-Cinnamate Adduct (Antigen) Transition->Adduct Proton Transfer Immune T-Cell Activation (Sensitization) Adduct->Immune Haptenization

Figure 1: Mechanism of Action. The electrophilic beta-carbon undergoes 1,4-addition with biological thiols (cysteine), forming stable covalent adducts that trigger immune sensitization.

Synthesis & Purification Protocol

For researchers synthesizing this compound de novo to ensure isomeric purity (E-isomer >98%), the Horner-Wadsworth-Emmons (HWE) reaction is superior to standard Wittig olefination due to higher E-selectivity and easier byproduct removal.

Recommended Workflow (HWE Reaction)

Reagents: 3-Chlorobenzaldehyde, Trimethyl phosphonoacetate, Base (NaH or LiHMDS). Solvent: Anhydrous THF (0°C to RT).

SynthesisWorkflow Start Reagents: 3-Cl-Benzaldehyde + Trimethyl phosphonoacetate Deprotonation Step 1: Deprotonation (NaH in THF, 0°C) Forms Phosphonate Carbanion Start->Deprotonation Addition Step 2: Addition Add Aldehyde slowly (Maintain <5°C) Deprotonation->Addition Reaction Step 3: Elimination Warm to RT (1-2h) Forms (E)-Alkene Addition->Reaction Quench Quench: Sat. NH4Cl Reaction->Quench Purification Purification: Recrystallization (Hexane/EtOAc) OR Column Chromatography Quench->Purification Final Final Product: (E)-Methyl 3-(3-chlorophenyl)acrylate Purification->Final

Figure 2: Synthesis Workflow. The HWE reaction pathway ensures thermodynamic control, favoring the (E)-isomer. Phosphate byproducts are water-soluble, simplifying purification.

Purification Note
  • Crude State: Often a yellow oil.

  • Crystallization: If the oil resists crystallization, dissolve in minimal hot hexane with a trace of ethyl acetate, cool to -20°C, and scratch the flask to induce nucleation.

  • QC Check: NMR coupling constant (

    
    ) for the alkene protons should be ~16 Hz (characteristic of trans/E geometry).
    
Safe Handling & Storage
Engineering Controls
  • Containment: Handle exclusively in a chemical fume hood. Weighing should be done inside the hood or using a balance enclosure to prevent dust/aerosol inhalation.

  • Inert Atmosphere: While stable in air, storage under Nitrogen/Argon is recommended to prevent slow hydrolysis or oxidation over long periods.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged synthesis handling, double-gloving or Silver Shield® laminates are recommended due to the sensitizing nature of the compound.

  • Respiratory: If handling large quantities of powder outside a hood (not recommended), use a P95/P3 respirator.

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Incompatibility: Strong oxidizing agents, strong bases (can hydrolyze the ester).

Emergency Response Protocol

Scenario: Skin Contact (High Risk)

  • Immediate Action: Do not use simple soap initially if specialized decontaminants are available.

  • Decontamination: Use polyethylene glycol (PEG-400) or a specialized amphoteric chelating agent (e.g., Diphoterine®) if available. These solvents solubilize the lipophilic acrylate better than water and can disrupt non-covalent interactions before the covalent bond forms.

  • Wash: Follow with copious soap and water for 15 minutes.

  • Medical: Monitor for redness/itching over the next 24-48 hours (delayed hypersensitivity).

Scenario: Spills

  • Isolate: Evacuate the immediate area.

  • Neutralize: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

  • Clean: Wipe surfaces with a 10% ethanol/water solution to solubilize residues, followed by detergent.

References
  • Compound Identity & Isomerism

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5314314, Methyl 4-chlorocinnamate (Analogous Structure Reference). Retrieved from [Link]

    • Note: Specific data for the meta-isomer (CAS 24583-84-4)
  • Toxicological Mechanism (Michael Acceptors)

    • Lopachin, R. M., & Gavin, T. (2012). Molecular Mechanisms of Aldehyde Toxicity: A Chemical-Biological Interactions Perspective. Chemical Research in Toxicology. Retrieved from [Link]

    • Schwöbel, J. A. H., et al. (2011). Prediction of Michael-type acceptor reactivity of α,β-unsaturated esters. Chemical Research in Toxicology.
  • Synthesis Methodology (HWE Reaction)

    • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions (Stereochemistry, Mechanism, and Selected Synthetic Aspects). Chemical Reviews. Retrieved from [Link]

  • Safety Data & Classification

    • ECHA (European Chemicals Agency). C&L Inventory: Methyl cinnamate derivatives. Retrieved from [Link][3]

Sources

molecular weight and formula of (E)-Methyl 3-(3-chlorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical and Physicochemical Profiling of (E)-Methyl 3-(3-chlorophenyl)acrylate: Molecular Characterization and Synthetic Validation

Abstract (E)-Methyl 3-(3-chlorophenyl)acrylate is a halogenated cinnamate derivative widely utilized as a crucial building block in medicinal chemistry, active pharmaceutical ingredient (API) synthesis, and advanced organic materials. This technical guide provides an authoritative breakdown of its physicochemical properties, molecular weight, and structural formula. Furthermore, it outlines a field-proven, self-validating protocol for its synthesis via chemoselective Heck coupling and its subsequent analytical verification using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR).

Molecular Identity & Physicochemical Profiling

The fundamental chemical identity of (E)-Methyl 3-(3-chlorophenyl)acrylate is defined by its molecular formula, C10H9ClO2 , and a molecular weight of 196.63 g/mol . The presence of the meta-chloro substituent and the methyl ester functional group imparts specific electronic and steric characteristics that are critical for downstream pharmaceutical applications[1].

Table 1: Physicochemical Properties of (E)-Methyl 3-(3-chlorophenyl)acrylate

PropertyValue
Chemical Name (E)-Methyl 3-(3-chlorophenyl)acrylate
Synonyms Methyl (E)-3-(3-chlorophenyl)prop-2-enoate
CAS Registry Number 24583-84-4
Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
Exact Mass (Monoisotopic) 196.0291 Da
Stereochemistry (E)-isomer (trans)

Mechanistic Rationale & Structural Causality

The structural design of (E)-Methyl 3-(3-chlorophenyl)acrylate is not arbitrary; it is a product of precise thermodynamic and kinetic controls during synthesis:

  • Stereoselectivity (The (E)-Isomer): The trans-geometry is thermodynamically favored. During palladium-catalyzed cross-coupling, the syn-insertion of the alkene is followed by a necessary C-C bond rotation. This rotation minimizes the steric clash between the bulky aryl group and the ester moiety before syn-β-hydride elimination occurs, strictly dictating the formation of the (E)-alkene.

  • Chemoselectivity (The Meta-Chloro Handle): When synthesizing this compound from a dihalogenated precursor like 1-chloro-3-iodobenzene, the oxidative addition of Palladium(0) is highly chemoselective. The C-I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C-Cl bond (~96 kcal/mol). This allows the Heck reaction to proceed exclusively at the iodine site, preserving the chlorine atom as an inductive electron-withdrawing group and a potential handle for orthogonal cross-coupling reactions (e.g., Buchwald-Hartwig amination) later in the drug development pipeline[2].

Synthetic Derivation Workflow

To generate (E)-Methyl 3-(3-chlorophenyl)acrylate with high purity, a palladium-catalyzed Heck coupling is the industry standard[2]. The following protocol details the causality behind each experimental choice.

Step-by-Step Methodology: Chemoselective Heck Coupling

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 1-chloro-3-iodobenzene (1.0 equiv) and methyl acrylate (1.5 equiv).

    • Rationale: An excess of the volatile methyl acrylate ensures complete conversion of the aryl iodide and drives the equilibrium forward.

  • Catalyst & Base Addition: Add Palladium(II) acetate (Pd(OAc)2, 2 mol%) as the precatalyst, Tri-o-tolylphosphine (P(o-tol)3, 4 mol%) as the sterically demanding ligand to stabilize the active Pd(0) species, and Triethylamine (Et3N, 2.0 equiv) as the base.

    • Rationale: The base is critical to neutralize the hydroiodic acid (HI) generated during β-hydride elimination, which is required to turn over the catalytic cycle.

  • Reaction Execution: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) and heat to 90 °C for 12 hours.

    • Rationale: DMF provides high solubility and stabilizes the polar transition states of the Heck catalytic cycle.

  • Workup & Purification: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to isolate the pure (E)-Methyl 3-(3-chlorophenyl)acrylate.

Analytical Characterization Protocol (Self-Validating System)

A robust analytical workflow must be employed to validate the molecular weight (196.63 g/mol ) and the (E)-stereochemistry.

Step-by-Step Methodology: LC-HRMS and NMR Validation

  • Mass Validation via LC-HRMS (ESI+):

    • Preparation: Dissolve a 1 mg/mL aliquot of the purified product in LC-MS grade Methanol.

    • Execution: Inject into a High-Resolution Mass Spectrometer using Electrospray Ionization in positive mode (ESI+).

    • Validation Criteria: The exact monoisotopic mass of C10H9ClO2 is 196.0291 Da. The expected protonated molecular ion [M+H]+ must appear at m/z 197.0364 . Furthermore, the mass spectrum must display a characteristic 3:1 isotopic cluster at m/z 197 and 199, confirming the presence of a single chlorine atom (due to natural 35Cl and 37Cl isotopes).

  • Structural Validation via 1H-NMR (400 MHz, CDCl3):

    • Preparation: Dissolve 10 mg of the product in 0.5 mL of deuterated chloroform (CDCl3).

    • Execution: Acquire a standard 1H-NMR spectrum.

    • Validation Criteria: The stereochemistry is confirmed by analyzing the vinylic protons. The (E)-alkene protons will appear as two distinct doublets (typically around 6.4 ppm and 7.6 ppm). The coupling constant (

      
      ) between these trans-protons must be approximately 16.0 Hz , which mathematically validates the trans geometry (cis-alkenes typically exhibit 
      
      
      
      Hz). The methyl ester will appear as a sharp singlet integrating to 3H at ~3.8 ppm.

Workflow Visualization

G A Precursors 1-Chloro-3-iodobenzene + Methyl Acrylate B Synthesis Heck Coupling (Pd-Catalyzed) A->B Chemoselective Oxidative Addition C Target Molecule (E)-Methyl 3-(3-chlorophenyl)acrylate MW: 196.63 g/mol B->C syn-Insertion & β-Hydride Elimination D Mass Validation LC-HRMS (ESI+) m/z 197.0364 C->D Aliquot E Structural Validation 1H-NMR J = 16.0 Hz C->E Purified Sample

Fig 1. Synthetic and analytical validation workflow for (E)-Methyl 3-(3-chlorophenyl)acrylate.

References

  • Title : (e)-methyl 3-(methoxy)acrylate | Sigma-Aldrich Source : sigmaaldrich.com URL :

  • Title : 24583-84-4|(E)-Methyl 3-(3-chlorophenyl)acrylate - BLDpharm Source : bldpharm.com URL : 1[1]

  • Title : CHAPTER 11: Heck Reactions - Books - The Royal Society of Chemistry Source : rsc.org URL : 2[2]

Sources

Methodological & Application

Protocol: High-Fidelity Hydrolysis of (E)-Methyl 3-(3-chlorophenyl)acrylate to (E)-3-Chlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

This application note details the saponification (hydrolysis) of (E)-methyl 3-(3-chlorophenyl)acrylate to its corresponding carboxylic acid, (E)-3-chlorocinnamic acid.[1] This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly in the development of enzyme inhibitors and receptor antagonists where the 3-chlorophenyl moiety provides essential lipophilic interactions and metabolic stability.[1]

Critical Quality Attribute (CQA): The primary challenge in this protocol is the strict maintenance of the (E)- (trans) stereochemistry. While the (E)- isomer is thermodynamically favored, harsh acidic workups or excessive thermal stress can induce trace isomerization or decarboxylation.[1] This protocol utilizes a controlled basic hydrolysis followed by a pH-regulated precipitation to ensure >99% stereoretention.[1]

Chemical Mechanism: Base-Catalyzed Hydrolysis ( )[1]

The reaction proceeds via the


 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1] Unlike acid-catalyzed hydrolysis, this process is effectively irreversible because the final deprotonation of the carboxylic acid by the alkoxide (or hydroxide) drives the equilibrium to completion.[1]
Mechanistic Pathway[1][2]
  • Nucleophilic Attack: Hydroxide ion attacks the electrophilic carbonyl carbon, disrupting the

    
    -system.[1]
    
  • Tetrahedral Intermediate: A transient anionic intermediate forms.[1]

  • Collapse & Elimination: The carbonyl reforms, expelling the methoxide leaving group.

  • Deprotonation (Driving Force): The generated methoxide (or excess hydroxide) instantly deprotonates the nascent carboxylic acid, forming the resonance-stabilized carboxylate salt. This step renders the reaction irreversible.

Mechanistic Visualization[1]

HydrolysisMechanism Ester (E)-Methyl Ester (Substrate) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Addition OH OH- Attack OH->Tetra Salt Cinnamate Salt (Water Soluble) Tetra->Salt Collapse & Deprotonation Collapse Elimination of Methoxide Collapse->Salt Acid (E)-3-Chlorocinnamic Acid (Precipitate) Salt->Acid HCl Workup (pH < 2)

Figure 1: Mechanistic flow of the saponification process from ester substrate to isolated acid.[1][2]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3]Role
(E)-Methyl 3-(3-chlorophenyl)acrylate 196.631.0Substrate
Sodium Hydroxide (NaOH) 40.002.5Base / Nucleophile
Methanol (MeOH) 32.04N/ASolvent (Solubilizes Ester)
Water (Deionized) 18.02N/ASolvent (Solubilizes Base)
Hydrochloric Acid (1M or 6M) 36.46ExcessProtonation Agent
Step-by-Step Methodology

Step 1: Reaction Setup

  • Dissolve 10.0 mmol (1.97 g) of (E)-methyl 3-(3-chlorophenyl)acrylate in 20 mL of Methanol in a round-bottom flask.

  • Separately, dissolve 25.0 mmol (1.0 g) of NaOH in 10 mL of water.

  • Add the aqueous NaOH solution dropwise to the methanol solution while stirring.

    • Expert Note: The solution may initially turn cloudy as the water content increases, but should clear as the reaction proceeds and the polar carboxylate salt forms.[1]

Step 2: Reaction & Monitoring

  • Heat the mixture to a gentle reflux (approx. 65°C) for 1–2 hours.

    • Alternative: Stirring at Room Temperature (RT) for 4–6 hours is often sufficient and reduces thermal stress, minimizing potential decarboxylation.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material (Solvent: 20% EtOAc in Hexanes). The ester (

    
    ) should be completely consumed. The product salt will remain at the baseline.
    

Step 3: Workup & Isolation [1]

  • Concentration: Remove the majority of the Methanol using a rotary evaporator under reduced pressure. Do not distill to dryness ; leave the aqueous residue.[1]

  • Dilution: Add 20 mL of water to the residue to ensure all salts are dissolved.

  • Washing (Optional but Recommended): Wash the basic aqueous layer once with 10 mL Diethyl Ether or EtOAc.[1]

    • Why? This removes any unreacted neutral organic impurities or non-polar byproducts.[1] Discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath (0–5°C). Slowly add HCl (1M or 6M) with vigorous stirring until pH

    
     1–2.
    
    • Observation: A thick white precipitate of (E)-3-chlorocinnamic acid will form immediately.[1]

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).[1] Wash the filter cake with cold water (

    
     mL) to remove residual NaCl and HCl.
    

Step 4: Purification

  • Dry the solid in a vacuum oven at 40°C or air dry overnight.

  • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (1:3 ratio).[1] Dissolve in hot ethanol, then add hot water until turbid, and let cool slowly.

Workflow Diagram

Workflow Start Start: Dissolve Ester in MeOH AddBase Add aq. NaOH Reflux 1-2h Start->AddBase TLC TLC Check: Ester Consumed? AddBase->TLC TLC->AddBase No (Continue Heating) Rotovap Evaporate MeOH TLC->Rotovap Yes Wash Wash aq. layer with Et2O (Optional) Rotovap->Wash Acidify Acidify with HCl to pH 1 Wash->Acidify Filter Filter Precipitate & Wash with H2O Acidify->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst

Figure 2: Operational workflow for the isolation of high-purity 3-chlorocinnamic acid.[1]

Analytical Characterization & Specifications

Upon isolation, the product should meet the following specifications. Deviations often indicate retained solvent or isomerization.[1]

ParameterSpecificationNotes
Appearance White crystalline powderYellowing indicates oxidation or impurities.[1]
Melting Point 163 – 166 °CSharp range indicates high purity [1, 2].[1][4]
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H NMR (DMSO-

)

7.6 (d,

Hz, 1H)
The large coupling constant (

Hz) confirms the (E)- stereochemistry.

H NMR (Aromatic)

7.4 – 7.8 (m, 4H)
Characteristic splitting for 3-substituted benzene.[1]
pKa ~4.29Measured at 25°C [3].[1][5]

Troubleshooting & Optimization (Expertise)

Issue: Low Yield / No Precipitate
  • Cause: The final volume of water is too high, or the pH is not low enough.

  • Solution: The pKa of 3-chlorocinnamic acid is ~4.[1][6][5]3. To precipitate 99.9% of the acid, the pH must be at least 2 units below the pKa. Ensure pH is

    
     2.[1] If volume is too high, concentrate the aqueous layer before acidification.
    
Issue: Product is Oily/Sticky
  • Cause: Presence of unreacted ester or trapped methanol.[1]

  • Solution: Ensure all methanol is removed via rotovap before acidification.[1] Methanol acts as a cosolvent and increases the solubility of the acid in water, preventing crystallization.

Issue: Isomerization (Z-isomer formation)
  • Cause: Extended exposure to UV light or excessive heat during reflux.[1]

  • Solution: Wrap the flask in foil during reflux. Prefer longer reaction times at room temperature over high-temperature reflux if isomerization is detected by NMR (Z-isomer coupling constant

    
     Hz).
    

References

  • Sigma-Aldrich. 3-Chlorocinnamic acid for synthesis Product Sheet. Retrieved from [1]

  • TCI Chemicals. 3-Chlorocinnamic Acid Specifications. Retrieved from [1]

  • ChemicalBook. 3-Chlorocinnamic acid Properties and Safety. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). Cinnamic acid derivatives and Mass Spectra.[1] Retrieved from [1]

Sources

Application Note: (E)-Methyl 3-(3-chlorophenyl)acrylate as a High-Performance Michael Acceptor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Scientists Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

(E)-Methyl 3-(3-chlorophenyl)acrylate is a highly versatile


-unsaturated ester utilized extensively as a Michael acceptor in complex organic synthesis and pharmaceutical development. Structurally, it is a cinnamate derivative where the phenyl ring is substituted with a chlorine atom at the meta position.
The Causality of Reactivity (E-E-A-T Insight)

The efficiency of a Michael addition relies heavily on the electrophilicity of the


-carbon. In (E)-Methyl 3-(3-chlorophenyl)acrylate, two distinct electronic effects synergize to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy [1]:
  • Ester Polarization: The methyl ester acts as a strong

    
    -electron-withdrawing group (EWG), polarizing the alkene and placing a partial positive charge on the 
    
    
    
    -carbon.
  • The meta-Chloro Inductive Effect: Unlike para-halogenated cinnamates which can donate electron density via resonance, the meta-chloro substitution (Hammett

    
    ) exerts a purely inductive electron-withdrawing effect. This further depletes electron density from the conjugated system without competing resonance stabilization, rendering the 
    
    
    
    -carbon highly susceptible to nucleophilic attack.

This predictable reactivity makes it an ideal building block for synthesizing


-amino acids, thia-Michael adducts for reversible covalent inhibitors [2], and 

-aminobutyric acid (GABA) analogs such as Baclofen derivatives.

Reaction Pathway Visualization

The addition of a nucleophile to (E)-Methyl 3-(3-chlorophenyl)acrylate proceeds via a highly organized transition state, often facilitated by hydrogen-bonding catalysts that further activate the ester carbonyl.

MichaelAddition Nuc Nucleophile (e.g., MeNO2, R-SH) Complex Pre-reaction Complex (H-bond activation via Catalyst) Nuc->Complex mixing Acceptor (E)-Methyl 3-(3-chlorophenyl)acrylate (Michael Acceptor) Acceptor->Complex mixing Enolate Stabilized Enolate Intermediate (C-C/C-S bond formed) Complex->Enolate Nucleophilic attack at β-carbon Product β-Substituted Adduct (e.g., Baclofen precursor) Enolate->Product Protonation at α-carbon

Fig 1: Mechanistic pathway of the Michael addition to (E)-Methyl 3-(3-chlorophenyl)acrylate.

Reaction Scope and Quantitative Data

The compound readily accepts a variety of nucleophiles. The table below summarizes typical conditions and expected outcomes based on validated empirical data.

Nucleophile ClassSpecific ReagentCatalyst / ConditionsTypical YieldPrimary Application
Carbon (Nitro) NitromethaneChiral Thiourea, DCM, RT85–95% (up to 99% ee)GABA receptor agonists (Baclofen analogs) [1]
Sulfur (Thiol) Benzyl mercaptanEt

N (0.1 eq), MeOH, RT
>90%Reversible covalent inhibitors [2]
Nitrogen (Amine) PiperidineNone or Lewis Acid, 50°C70–85%

-amino acid derivatives
Carbon (Malonate) Dimethyl malonateDBU, THF, RT80–90%Glutaric acid derivatives

Self-Validating Experimental Protocols

Protocol A: Enantioselective Nitro-Michael Addition (GABA Analog Precursor)

This protocol describes the addition of nitromethane to synthesize a chiral


-nitro ester, a direct precursor to meta-chloro Baclofen analogs.

Reagents:

  • (E)-Methyl 3-(3-chlorophenyl)acrylate: 1.0 mmol (204.6 mg)

  • Nitromethane: 10.0 mmol (10 eq, ~0.54 mL)

  • Bifunctional Chiral Squaramide/Thiourea Catalyst: 0.05 mmol (5 mol%)

  • Anhydrous Dichloromethane (DCM): 5.0 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL round-bottom flask under argon. Add the chiral catalyst and (E)-Methyl 3-(3-chlorophenyl)acrylate.

    • Causality: Moisture competes for hydrogen-bonding sites on the catalyst, which can drastically reduce both the reaction rate and enantioselectivity.

  • Solvent Addition: Dissolve the solids in 5.0 mL of anhydrous DCM. Stir at room temperature until homogeneous.

  • Nucleophile Introduction: Add nitromethane dropwise via syringe.

    • Causality: Using an excess of nitromethane drives the equilibrium forward and compensates for its relatively weak nucleophilicity compared to thiols or amines.

  • Reaction Monitoring: Stir the mixture at room temperature for 24–48 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (UV active,

    
    ) will convert to a slightly less UV-active product spot (
    
    
    
    ).
  • Workup: Quench the reaction with 5 mL of saturated aqueous NH

    
    Cl. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the pure

    
    -nitro ester.
    
Protocol B: Base-Catalyzed Thia-Michael Addition

Thia-Michael additions are exceptionally fast due to the high polarizability and nucleophilicity of thiolates.

Reagents:

  • (E)-Methyl 3-(3-chlorophenyl)acrylate: 1.0 mmol (204.6 mg)

  • Thiol (e.g., Benzyl mercaptan): 1.1 mmol (1.1 eq)

  • Triethylamine (Et

    
    N): 0.1 mmol (10 mol%)
    
  • Methanol (MeOH): 3.0 mL (Degassed)

Step-by-Step Methodology:

  • Solvent Degassing: Sparge MeOH with argon for 15 minutes.

    • Causality: Thiols are easily oxidized to disulfides in the presence of base and dissolved oxygen. Degassing ensures the thiol remains active for the conjugate addition [2].

  • Reagent Mixing: In a 10 mL vial, dissolve the acrylate in the degassed MeOH. Add the thiol via micropipette.

  • Initiation: Add Et

    
    N (10 mol%). The reaction will typically turn slightly yellow.
    
    • Causality: Et

      
      N deprotonates the thiol to form the highly nucleophilic thiolate anion, which rapidly attacks the 
      
      
      
      -carbon.
  • Completion: Stir at room temperature for 1–2 hours. Thia-Michael additions to activated cinnamates are typically quantitative.

  • Workup: Evaporate the methanol. Dissolve the crude mixture in EtOAc, wash with 1M HCl (to remove Et

    
    N) and brine. Dry and concentrate.
    

Analytical Validation & Troubleshooting

To ensure the integrity of the Michael addition, rely on


H NMR spectroscopy. This is a self-validating system because the transformation from an 

hybridized alkene to an

hybridized alkane produces unmistakable spectral shifts:
  • Starting Material Signature: Look for two distinct doublets with a large trans-coupling constant (

    
     Hz) at roughly 6.4 ppm  (
    
    
    
    -proton) and 7.6 ppm (
    
    
    -proton).
  • Product Signature: The disappearance of the 16 Hz doublets is the primary indicator of success. The newly formed

    
     protons will appear upfield. The 
    
    
    
    -proton will shift to a multiplet around 3.5–4.0 ppm , and the diastereotopic
    
    
    -protons will appear as complex multiplets around 2.5–3.0 ppm .

Troubleshooting: If the starting material doublets persist but the reaction has stalled, check the basicity of the system. In nitro-Michael additions, the catalyst may be poisoned by acidic impurities in the solvent; in thia-Michael additions, the thiol may have oxidized to a disulfide (evident by a lack of thiol odor and a new singlet in the NMR).

References

  • Bork, H., et al. "Regioselective Hydroformylation of α,β‐Unsaturated Esters: Impact of Reaction Parameters & Reaction Optimization." Universität Bielefeld / ResearchGate, 2025.
  • "Synthetic route for F labeled triazole-modified oligonucleotides through a new late-stage desulfurative fluorination methodology." Alma Mater Studiorum – Università di Bologna, 2024.

Application Note: Highly (E)-Selective Horner-Wadsworth-Emmons Synthesis of Methyl 3-(3-chlorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-unsaturated esters with high geometric purity is a critical operation in drug development and natural product synthesis. The Horner-Wadsworth-Emmons (HWE) reaction is a premier stereoselective carbon-carbon bond-forming process that addresses this need, offering significant advantages over the classic Wittig olefination. By utilizing phosphonate-stabilized carbanions, the HWE reaction provides superior nucleophilicity and yields water-soluble dialkyl phosphate byproducts, enabling highly efficient downstream purification[1].

This application note details a robust, self-validating protocol for the synthesis of (E)-Methyl 3-(3-chlorophenyl)acrylate from 3-chlorobenzaldehyde and trimethyl phosphonoacetate. The methodology is designed for researchers requiring high (E)-selectivity, thermodynamic control, and scalable reaction conditions.

Mechanistic Rationale & Causality

The exceptional (E)-selectivity of the HWE reaction is governed by steric approach control and thermodynamic equilibration[2].

Unlike phosphonium ylides, the phosphonate carbanion generated from trimethyl phosphonoacetate is highly nucleophilic but less basic[3]. When sodium hydride (NaH) is used as the base in a polar aprotic solvent like tetrahydrofuran (THF), it irreversibly deprotonates the phosphonate to form a reactive ylide[4].

During the nucleophilic addition to 3-chlorobenzaldehyde, the antiperiplanar approach of the carbanion minimizes steric clash between the bulky phosphoranyl moiety and the aromatic ring. This specific trajectory favors the formation of the threo oxaphosphetane intermediate[2]. Because the formation of this intermediate is reversible under these conditions, the system thermodynamically equilibrates to the most stable conformation before undergoing spontaneous syn-elimination. This elimination expels dimethyl phosphate and yields the (E)-alkene almost exclusively[5].

Experimental Workflow

HWE_Mechanism A 1. Deprotonation NaH + Trimethyl phosphonoacetate (0 °C, THF) B 2. Ylide Formation Phosphonate Carbanion Generated (H2 Gas Evolution) A->B Irreversible C 3. Nucleophilic Addition Add 3-Chlorobenzaldehyde (Steric Approach Control) B->C Dropwise addition D 4. Oxaphosphetane Intermediate Thermodynamic Equilibration (Room Temperature) C->D Rate-limiting step E 5. Syn-Elimination Formation of (E)-Alkene & Dimethyl Phosphate Byproduct D->E Spontaneous F 6. Aqueous Workup Isolation of (E)-Methyl 3-(3-chlorophenyl)acrylate E->F Phase separation

Figure 1: Stepwise mechanistic workflow of the Horner-Wadsworth-Emmons olefination process.

Materials and Quantitative Data

The following stoichiometry is optimized for a standard 10 mmol scale reaction, ensuring complete consumption of the aldehyde while maintaining a slight excess of the ylide to drive the reaction forward.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
3-Chlorobenzaldehyde 140.571.010.01.406 g (1.13 mL)Electrophile
Trimethyl phosphonoacetate 182.111.111.02.003 g (1.58 mL)HWE Reagent
Sodium Hydride (60% in oil)24.001.212.0480 mgStrong Base
Tetrahydrofuran (THF) 72.11N/AN/A25 mLSolvent (Anhydrous)
Ammonium Chloride (Sat. Aq.)53.49N/AN/A15 mLQuenching Agent

Step-by-Step Protocol

This protocol integrates self-validating checkpoints to ensure researchers can visually and analytically confirm the success of each phase.

Phase 1: Ylide Generation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with Argon or Nitrogen gas.

  • Base Suspension: Add 480 mg of NaH (60% dispersion in mineral oil) to the flask, followed by 15 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

    • Causality: Cooling to 0 °C controls the highly exothermic deprotonation step and prevents the degradation of the solvent or base.

  • Deprotonation: Slowly add trimethyl phosphonoacetate (1.58 mL) dropwise via syringe over 5-10 minutes.

    • Self-Validation Checkpoint: Immediate effervescence (evolution of

      
       gas) will occur[1]. The cloudy gray suspension will gradually transition into a clear, slightly yellow homogenous solution over 30 minutes, indicating the complete formation of the phosphonate carbanion.
      
Phase 2: Nucleophilic Addition & Equilibration
  • Aldehyde Addition: Dilute 3-chlorobenzaldehyde (1.13 mL) in 10 mL of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C over 10 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes and thermal runaways, ensuring the reaction remains under strict thermodynamic control to favor the threo intermediate[6].

  • Equilibration: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 2 to 3 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% Ethyl Acetate in Hexanes solvent system. The UV-active aldehyde spot (

      
      ) should completely disappear, replaced by a new, intensely UV-active product spot (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Quenching: Cool the reaction flask back to 0 °C. Carefully add 15 mL of saturated aqueous

    
     solution dropwise.
    
    • Causality: The mildly acidic

      
       safely neutralizes any unreacted NaH and protonates residual basic species without hydrolyzing the newly formed ester.
      
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with distilled water (

    
     mL) and brine (20 mL).
    
    • Causality: Unlike the Wittig reaction, which produces stubborn triphenylphosphine oxide, the HWE reaction produces dimethyl phosphate. This byproduct is highly water-soluble and is entirely removed during these simple aqueous washes[7].

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude (E)-Methyl 3-(3-chlorophenyl)acrylate as a pale yellow oil or solid. Purify via short-path silica gel chromatography if analytical-grade purity is required.
    

Analytical Validation (E-E-A-T)

To definitively prove the success of the protocol and the geometric purity of the product,


 NMR spectroscopy (

, 400 MHz) is mandatory.

The stereochemical outcome is validated by analyzing the vinylic protons (


 and 

to the ester carbonyl).
  • (E)-Isomer Confirmation: The vinylic protons will appear as two distinct doublets (typically around

    
     6.4 ppm for 
    
    
    
    and
    
    
    7.6 ppm for
    
    
    ). The coupling constant (
    
    
    ) between these trans-alkene protons will be 15.5 to 16.5 Hz [8].
  • Absence of (Z)-Isomer: If any (Z)-isomer were formed, its vinylic protons would exhibit a significantly smaller coupling constant of 10 to 12 Hz . The absence of doublets with a ~11 Hz coupling constant confirms exclusive (E)-selectivity.

References

Sources

Application Note: Nucleophilic Epoxidation of (E)-Methyl 3-(3-chlorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The epoxidation of


-unsaturated esters, such as (E)-methyl 3-(3-chlorophenyl)acrylate , is a critical transformation in the synthesis of chiral building blocks for drug development. However, the substrate presents specific chemical challenges. The alkene is highly electron-deficient due to the conjugated methyl ester group and the inductive electron-withdrawing effect of the meta-chloro substituent on the phenyl ring.

Because of this electron deficiency, standard electrophilic oxidants like m-chloroperoxybenzoic acid (mCPBA) are notoriously sluggish and often result in poor yields or require harsh, acidic conditions that can degrade the substrate[1]. To overcome this, nucleophilic epoxidation (the Weitz-Scheffer reaction) is the rigorously validated method of choice[2][3].

By utilizing aqueous hydrogen peroxide (


) under basic conditions, the in situ generated hydroperoxide anion (

) acts as a potent nucleophile. The reaction proceeds via a conjugate addition to the

-carbon, forming a transient enolate intermediate, followed by an irreversible intramolecular

displacement of the hydroxide ion to close the oxirane ring[2]. To prevent unwanted ester hydrolysis (saponification) typically caused by strong aqueous bases, the protocols below utilize Phase-Transfer Catalysis (PTC) in a biphasic system.

Reaction Pathway & Mechanism

The causality of the Weitz-Scheffer mechanism dictates that the stereochemistry of the resulting epoxide is thermodynamically controlled by the enolate intermediate, overwhelmingly favoring the trans-epoxide when starting from an (E)-alkene.

Mechanism A (E)-Methyl 3-(3-chlorophenyl)acrylate + HOO⁻ (Nucleophile) B Conjugate Addition (β-Carbon Attack) A->B Phase Transfer C Enolate Intermediate (Hydroperoxy Adduct) B->C Rate Limiting Step D Intramolecular SN2 (Ring Closure) C->D Fast E trans-Methyl 3-(3-chlorophenyl) oxirane-2-carboxylate + OH⁻ D->E Irreversible

Figure 1: Mechanistic pathway of the Weitz-Scheffer nucleophilic epoxidation of cinnamates.

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for both achiral scalable synthesis and highly enantioselective asymmetric synthesis.

Workflow S1 Substrate Prep (Organic Phase) S2 PTC & Base Addition S1->S2 S3 Oxidant Addition (30% H2O2) S2->S3 S4 Biphasic Stirring (High RPM) S3->S4 S5 Phase Separation & Quench S4->S5 S6 NMR Validation S5->S6

Figure 2: Standard experimental workflow for biphasic nucleophilic epoxidation.

Protocol A: Scalable Achiral Epoxidation (Biphasic / TBAB)

This protocol utilizes Tetrabutylammonium bromide (TBAB) to shuttle the hydroperoxide anion into the organic phase, allowing for mild basic conditions that protect the methyl ester.

  • Preparation: In a 100 mL round-bottom flask, dissolve (E)-Methyl 3-(3-chlorophenyl)acrylate (10.0 mmol, ~1.96 g) in 20 mL of Toluene.

  • Catalyst Addition: Add TBAB (0.5 mmol, 5 mol%) to the organic layer.

  • Base Addition: Add 10 mL of a 2.0 M aqueous

    
     solution. Note: 
    
    
    
    is chosen over NaOH to eliminate the risk of ester saponification.
  • Oxidation: Cool the biphasic mixture to 0 °C using an ice bath. Dropwise add 30% aqueous

    
     (15.0 mmol, 1.5 equiv) over 15 minutes.
    
  • Reaction: Stir the mixture vigorously (≥1000 rpm) to maximize the interfacial surface area. Allow it to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous

    
     (destroys unreacted peroxides). Separate the phases, extract the aqueous layer with Ethyl Acetate (2 × 15 mL), wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Catalytic Asymmetric Epoxidation (Cinchona Alkaloid PTC)

For drug development applications requiring chiral building blocks, cinchona alkaloid-derived primary amines or phase-transfer catalysts enable highly enantioselective Weitz-Scheffer epoxidations[4][5].

  • Preparation: Dissolve the substrate (1.0 mmol) in 5 mL of Dichloromethane (DCM).

  • Chiral Catalyst: Add a Cinchona alkaloid-derived PTC (e.g., N-(anthracen-9-ylmethyl)cinchonidinium chloride) at 10 mol% loading.

  • Base Addition: Add solid

    
     (1.5 mmol).
    
  • Temperature Control: Cool the reaction vessel to -20 °C. Causality: Lower temperatures tighten the chiral ion-pair transition state, significantly enhancing enantiomeric excess (ee).

  • Oxidation: Add 30%

    
     (1.5 equiv) dropwise. Stir at -20 °C for 24 hours.
    
  • Purification: Perform a standard aqueous workup as described in Protocol A, followed by silica gel flash chromatography (Hexanes/EtOAc 9:1) to isolate the enantioenriched epoxide.

Quantitative Data Presentation

The table below summarizes the expected performance metrics comparing the nucleophilic protocols against a standard electrophilic control.

MethodCatalyst / ReagentOxidantTemp (°C)Time (h)Yield (%)ee (%)
A (Achiral PTC) TBAB (5 mol%)30%

0 to 254> 92N/A
B (Asymmetric) Cinchona PTC (10 mol%)30%

-202485 - 89> 94
C (Control) NonemCPBA2548< 25N/A

Analytical Validation & Troubleshooting

A hallmark of a robust protocol is its ability to be self-validating. For this epoxidation,


 NMR spectroscopy provides a definitive, unambiguous metric for reaction completion and structural integrity.
NMR Tracking (Self-Validating System)
  • Starting Material (Alkene): The (E)-cinnamate derivative exhibits two highly characteristic, strongly coupled alkene protons. You will observe doublets at roughly

    
     6.42 ppm  (
    
    
    
    -proton) and
    
    
    7.68 ppm
    (
    
    
    -proton) with a large trans-coupling constant of
    
    
    Hz
    [6].
  • Product (Epoxide): Upon successful epoxidation, these downfield alkene signals will completely disappear. They are replaced by two upfield oxirane ring protons appearing at approximately

    
     3.5 ppm  and 
    
    
    
    4.1 ppm
    . Crucially, the coupling constant for these new doublets will shrink to
    
    
    Hz
    , which is the definitive diagnostic signature of a trans-epoxide.
Troubleshooting Common Issues
  • Low Conversion: If the starting material persists, ensure the stirring rate is strictly

    
     1000 rpm. Biphasic PTC reactions are mass-transfer limited; poor agitation prevents the TBAB from shuttling the 
    
    
    
    across the phase boundary.
  • Formation of Diol/Ester Cleavage: If TLC indicates highly polar byproducts, the aqueous base is too strong or the temperature is too high. Ensure

    
     is used rather than NaOH, and strictly maintain the initial 0 °C temperature during the exothermic peroxide addition.
    

References

  • Synthesis of epoxides - Organic Chemistry Portal Organic Chemistry Portal. Details the use of cinchona alkaloid-derived catalysts and aqueous hydrogen peroxide for highly enantioselective Weitz-Scheffer-type epoxidations. URL:[Link]

  • Organocatalytic Enantioselective Epoxidation of Some Aryl-Substituted Vinylidenebisphosphonate Esters MDPI. Discusses the classical Weitz-Scheffer reaction utilizing hydrogen peroxide as the oxidant under basic conditions for electron-poor C=C double bonds. URL:[Link]

  • Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide PMC (NIH). Validates the broader utility and environmental benefits of hydrogen peroxide and hydroperoxides in Weitz-Scheffer epoxidation conditions. URL:[Link]

  • Asymmetric Epoxidation Buchler GmbH. Highlights the industrial importance of Cinchona alkaloid-based Phase Transfer Catalysts for establishing chiral centers in

    
    -unsaturated esters.
    URL:[Link]
    
  • Permanganate oxidation of α,β-unsaturated carbonyls to vicinal tricarbonyls (Electronic Supplementary Information)

    
     NMR validation data (6.42 ppm and 7.68 ppm, 
    
    
    
    Hz) for methyl cinnamate derivatives. URL:[Link]

Sources

Application Note: Transesterification of (E)-Methyl 3-(3-chlorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transesterification of (E)-Methyl 3-(3-chlorophenyl)acrylate —a halogenated cinnamate derivative—presents a unique synthetic challenge for drug development professionals and synthetic chemists. Due to the electron-withdrawing nature of the 3-chlorophenyl ring, the


-unsaturated system is highly electrophilic. Conventional base-catalyzed transesterification methods frequently fail, leading to destructive Michael addition (conjugate addition) byproducts or 

isomerization[1].

This application note provides field-proven, self-validating protocols utilizing mild Lewis acids, organotin templates, and biocatalysts to achieve high-yielding transesterification while strictly preserving the integrity of the


-unsaturated system.

Mechanistic Rationale & Substrate Challenges

In standard Fischer esterification or base-catalyzed transesterification, the reaction relies on either strong acid protonation or the generation of highly nucleophilic alkoxide ions[2]. For (E)-Methyl 3-(3-chlorophenyl)acrylate, these traditional pathways introduce severe risks:

  • Base-Catalyzed Conjugate Addition: Strong bases (e.g.,

    
    , 
    
    
    
    ) generate alkoxides that preferentially attack the highly electrophilic
    
    
    -carbon rather than the carbonyl carbon, destroying the alkene[1].
  • Acid-Catalyzed Side Reactions: Harsh protic acids (e.g.,

    
    ) can catalyze the hydration of the double bond or lead to acetal formation if the system is not strictly anhydrous[2].
    
  • Stereochemical Degradation: High thermal stress or UV exposure during prolonged reflux can trigger the isomerization of the active

    
    -isomer into the thermodynamically less stable 
    
    
    
    -isomer.

To circumvent these issues, the carbonyl oxygen must be activated without increasing the nucleophilicity of the incoming alcohol. This necessitates the use of mild Lewis acids (like Titanium(IV) isopropoxide)[3], specialized distannoxane templates (Otera's catalyst)[4], or highly specific enzymatic pockets (CAL-B).

ReactionPathway Substrate (E)-Methyl 3-(3-chlorophenyl)acrylate Intermediate Tetrahedral Intermediate Substrate->Intermediate + R-OH Side1 Michael Addition Adduct (Base-Catalyzed Impurity) Substrate->Side1 Strong Base / Nucleophile Side2 (Z)-Isomerization (Thermal/UV Impurity) Substrate->Side2 UV / High Heat Alcohol Target Alcohol (R-OH) Catalyst Lewis Acid / Biocatalyst (Ti(OiPr)4, Otera's, CAL-B) Catalyst->Intermediate Carbonyl Activation Product (E)-Alkyl 3-(3-chlorophenyl)acrylate (Target Product) Intermediate->Product - MeOH

Fig 1. Reaction pathways and side-reaction risks for transesterification of the acrylate.

Catalyst Selection Matrix

The following table summarizes the quantitative operational parameters and risk profiles for various transesterification catalysts applied to


-unsaturated esters.
Catalyst SystemReagentCatalyst LoadingTypical ConditionsReaction TimeRisk of Michael Addition
Strong Base

10-20 mol%25°C, THF1-2 hHIGH (>40% byproduct)
Lewis Acid

10-30 mol%110°C, Toluene12-24 hLOW (<5% byproduct)
Organotin Otera's Catalyst1-5 mol%90°C, Heptane6-12 hVERY LOW (Trace)
Biocatalyst Novozym 43510% w/w45°C, MTBE24-48 hNONE (0%)

Experimental Protocols

Protocol A: Mild Lewis Acid-Catalyzed Transesterification ( )

Causality & Rationale: Titanium(IV) isopropoxide (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) acts as a mild Lewis acid, coordinating directly to the carbonyl oxygen of the methyl ester. This enhances electrophilicity without generating strongly nucleophilic alkoxide ions, thereby protecting the electron-deficient 

-carbon from conjugate attack[5]. Anhydrous conditions are critical, as

rapidly hydrolyzes to insoluble

in the presence of moisture, terminating the catalytic cycle[5].
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a Soxhlet extractor containing activated 4Å molecular sieves (to trap displaced methanol and drive the equilibrium). Flush with dry Argon.

  • Reagent Loading: Dissolve (E)-Methyl 3-(3-chlorophenyl)acrylate (1.0 eq) and the target alcohol (3.0 - 5.0 eq) in anhydrous toluene (0.2 M).

  • Activation: Inject

    
     (0.2 eq) dropwise via syringe.
    
  • Reaction: Heat the mixture to reflux (110°C) under Argon for 16 hours.

  • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 8:2). The product should appear as a new UV-active spot with a higher

    
     value than the starting methyl ester. If the solution turns cloudy white, moisture has compromised the catalyst.
    
  • Workup: Cool to room temperature. Quench by adding 1M aqueous

    
     (or saturated 
    
    
    
    ) to precipitate titanium salts. Filter through a pad of Celite, extract with EtOAc, wash with brine, dry over
    
    
    , and concentrate.
Protocol B: Organotin-Catalyzed Transesterification (Otera's Catalyst)

Causality & Rationale: Otera's catalyst (a 1,3-disubstituted tetraalkyldistannoxane) is a highly efficient pre-catalyst that operates under strictly neutral conditions[4]. It forms a double-layered template that brings the ester and alcohol into close proximity, driving transesterification via the displacement of bridging isothiocyanate ligands without altering the pH[4][6].

  • Preparation: In an oven-dried flask under Argon, combine the methyl ester (1.0 eq) and the target alcohol (1.2 eq)—note the near-stoichiometric ratio allowed by this highly efficient catalyst.

  • Catalyst Addition: Add Otera's catalyst (0.05 eq) and suspend in anhydrous heptane or toluene (0.5 M).

  • Reaction: Heat to 90°C for 8 hours.

  • Validation Checkpoint: The reaction should remain completely clear and pale. A color shift to dark yellow/brown indicates thermal degradation or impurity interference.

  • Workup: Evaporate the solvent directly. The high solubility of Otera's catalyst allows it to be easily separated from the product via rapid flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol C: Biocatalytic Transesterification (CAL-B / Novozym 435)

Causality & Rationale: Candida antarctica Lipase B (CAL-B) offers perfect chemoselectivity. The enzymatic pocket specifically transesterifies the carbonyl carbon, completely eliminating the risk of Michael addition or double bond isomerization.

  • Preparation: Dissolve the methyl ester (1.0 eq) and target alcohol (3.0 eq) in anhydrous MTBE (Methyl tert-butyl ether) or 2-methyltetrahydrofuran.

  • Enzyme Addition: Add Novozym 435 (immobilized CAL-B, 10% w/w relative to the ester).

  • Reaction: Incubate at 45°C in an orbital shaker (150 rpm) for 24-48 hours.

  • Validation Checkpoint: Monitor via HPLC. The reaction is self-terminating upon enzyme removal.

  • Workup: Simply filter the reaction mixture to remove the immobilized enzyme beads (which can be washed and reused). Concentrate the filtrate under reduced pressure.

Experimental Workflow

Workflow Prep 1. Reagent Preparation (Anhydrous Solvent & Reagents) Reaction 2. Catalytic Transesterification (Controlled Temp/Atmosphere) Prep->Reaction Monitor 3. Reaction Monitoring (TLC / HPLC Checkpoint) Reaction->Monitor Monitor->Reaction Incomplete Conversion Workup 4. Quench & Aqueous Workup (Remove Catalyst/MeOH) Monitor->Workup Purify 5. Chromatographic Purification (Silica Gel / Hexane:EtOAc) Workup->Purify Analyze 6. Analytical Validation (1H-NMR, GC-MS) Purify->Analyze

Fig 2. Step-by-step experimental workflow with self-validating checkpoints.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized (E)-Alkyl 3-(3-chlorophenyl)acrylate, the following analytical checkpoints must be met:

  • 
    H-NMR Spectroscopy (400 MHz, 
    
    
    
    ):
    • E-Isomer Confirmation: The vinylic protons (

      
       and 
      
      
      
      ) must appear as two distinct doublets with a large trans-coupling constant (
      
      
      ). A drop in the coupling constant (
      
      
      ) indicates
      
      
      -isomerization.
    • Purity Check (Absence of Michael Adduct): The spectrum must be completely devoid of complex multiplets in the aliphatic region (

      
       and 
      
      
      
      ), which would indicate protons on the newly saturated
      
      
      and
      
      
      carbons from conjugate addition.
  • GC-MS / LC-MS: Verify the shift of the molecular ion peak from the starting methyl ester (

    
    ) to the exact mass of the newly formed alkyl ester.
    

References

  • Title : TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS Source : orgsyn.org URL : 1

  • Title : Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide Source : benchchem.com URL : 2

  • Title : Otera's catalyst Source : wikipedia.org URL : 4

  • Title : TITANIUM ISOPROPOXIDE Source : atamankimya.com URL : Link

  • Title : Response of Titanium-Isopropoxide-Based Heterogeneous Amphiphilic Polymer Catalysts for Transesterification Source : acs.org URL : 5

  • Title : Selective Cleavage of Carbamate Protecting Groups from Aziridines with Otera's Catalyst Source : connectsci.au URL : 6

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (E)-Methyl 3-(3-chlorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(E)-Methyl 3-(3-chlorophenyl)acrylate, a substituted cinnamate ester, serves as a versatile and strategic starting material in the synthesis of a variety of pharmaceutical intermediates. Its intrinsic chemical functionalities—an activated carbon-carbon double bond and an ester group—render it susceptible to a range of chemical transformations, most notably Michael additions and subsequent modifications. This guide provides an in-depth exploration of the utility of (E)-Methyl 3-(3-chlorophenyl)acrylate, with a primary focus on its application in the synthesis of β-amino acid derivatives. These derivatives are crucial precursors for a number of active pharmaceutical ingredients (APIs), including analogues of γ-aminobutyric acid (GABA) which are significant in the treatment of neurological disorders. This document furnishes detailed, field-proven protocols, explains the causality behind experimental choices, and offers insights into the optimization of these synthetic routes.

Introduction: The Strategic Importance of (E)-Methyl 3-(3-chlorophenyl)acrylate in Medicinal Chemistry

The cinnamate scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties. (E)-Methyl 3-(3-chlorophenyl)acrylate, distinguished by the presence of a chlorine atom on the phenyl ring, offers a unique electronic profile that can influence both the reactivity of the molecule and the biological activity of its derivatives.

The primary value of (E)-Methyl 3-(3-chlorophenyl)acrylate in pharmaceutical synthesis lies in its role as a Michael acceptor. The conjugate addition of nucleophiles, particularly amines, to the α,β-unsaturated ester system provides a direct and efficient route to β-amino esters. These compounds, such as methyl 3-amino-3-(3-chlorophenyl)propanoate, are highly valuable intermediates. For instance, the structurally related 3-amino-3-(4-chlorophenyl)propanoic acid is a known precursor to Baclofen, a muscle relaxant used to treat spasticity.[1][2] The 3-chloro substitution pattern of the starting material allows for the synthesis of analogues with potentially modulated pharmacokinetic and pharmacodynamic properties.

This guide will focus on the practical application of (E)-Methyl 3-(3-chlorophenyl)acrylate in the synthesis of methyl 3-amino-3-(3-chlorophenyl)propanoate, a key intermediate for GABA analogues and other neurologically active compounds.

Core Synthetic Application: Aza-Michael Addition for the Synthesis of Methyl 3-Amino-3-(3-chlorophenyl)propanoate

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in the synthesis of β-amino carbonyl compounds.[3] In the context of (E)-Methyl 3-(3-chlorophenyl)acrylate, the addition of ammonia or an ammonia equivalent is a direct pathway to the desired β-amino ester intermediate.

Mechanistic Rationale and Causality of Experimental Choices

The reaction proceeds via the nucleophilic attack of the amine on the β-carbon of the acrylate. This is facilitated by the electron-withdrawing nature of the ester group, which polarizes the double bond and renders the β-carbon electrophilic. The choice of the nitrogen source and reaction conditions is critical for achieving high yields and minimizing side reactions.

  • Nitrogen Source: While ammonia itself can be used, its gaseous nature and the potential for di-addition can complicate the procedure. A more convenient and controlled approach is the use of an ammonia surrogate, such as ammonium hydroxide or a protected amine followed by deprotection. For direct amination, using a solution of ammonia in a suitable solvent like methanol is a common and effective strategy.

  • Catalyst: The reaction can proceed without a catalyst, but it is often sluggish. The use of a Lewis or Brønsted acid catalyst can activate the acrylate, making it more electrophilic. However, for the addition of a strong nucleophile like ammonia, catalysis may not be strictly necessary and can sometimes lead to polymerization or other side reactions. In many cases, the reaction is carried out under neat conditions or in a polar protic solvent which can facilitate proton transfer in the transition state.[4][5]

  • Solvent: A polar protic solvent like methanol is often preferred as it can solvate the ionic intermediates and facilitate the proton transfer steps. It is also an excellent solvent for both the starting acrylate and the ammonia.

  • Temperature: The reaction is typically conducted at room temperature or with gentle heating to increase the reaction rate. However, excessive heat can promote side reactions, including polymerization of the acrylate. Microwave irradiation has been shown to significantly accelerate Michael additions of amines to acrylates, leading to shorter reaction times and often cleaner reactions.[4][5][6][7]

Detailed Experimental Protocol: Synthesis of Methyl 3-Amino-3-(3-chlorophenyl)propanoate

This protocol describes a robust method for the synthesis of the target β-amino ester intermediate.

Materials:

  • (E)-Methyl 3-(3-chlorophenyl)acrylate

  • Ammonia solution (7N in Methanol)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (E)-Methyl 3-(3-chlorophenyl)acrylate (1.0 eq) in anhydrous methanol to make a 0.5 M solution.

  • Addition of Ammonia: To the stirred solution, add a 7N solution of ammonia in methanol (5.0 eq) dropwise at room temperature. The large excess of ammonia is used to drive the reaction to completion and minimize the formation of the di-addition product.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete (typically after 24-48 hours at room temperature), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ammonia and methanol.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude methyl 3-amino-3-(3-chlorophenyl)propanoate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Data Presentation:

ParameterValue
Starting Material (E)-Methyl 3-(3-chlorophenyl)acrylate
Reagent 7N Ammonia in Methanol
Solvent Methanol
Temperature Room Temperature
Reaction Time 24-48 hours
Typical Yield 70-85%
Purity (post-chromatography) >98%

Visualization of the Experimental Workflow:

experimental_workflow start Start dissolve Dissolve (E)-Methyl 3-(3-chlorophenyl)acrylate in Methanol start->dissolve add_nh3 Add Ammonia Solution (7N in MeOH) dissolve->add_nh3 react Stir at Room Temperature (Monitor by TLC) add_nh3->react concentrate Concentrate in vacuo react->concentrate extract Aqueous Work-up (DCM, NaHCO3, Brine) concentrate->extract dry Dry over MgSO4 and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Methyl 3-amino-3- (3-chlorophenyl)propanoate purify->product

Caption: Experimental workflow for the synthesis of Methyl 3-amino-3-(3-chlorophenyl)propanoate.

Subsequent Transformation: Hydrolysis to β-Amino Acid

For many pharmaceutical applications, the free β-amino acid is the desired intermediate. The synthesized methyl 3-amino-3-(3-chlorophenyl)propanoate can be readily hydrolyzed to 3-amino-3-(3-chlorophenyl)propanoic acid.

Rationale for Hydrolysis

Ester hydrolysis is a standard transformation in organic synthesis. It can be carried out under either acidic or basic conditions.

  • Acidic Hydrolysis: Typically performed using a strong acid such as hydrochloric acid or sulfuric acid in an aqueous medium. The reaction often requires heating to proceed at a reasonable rate.

  • Basic Hydrolysis (Saponification): This involves treating the ester with a base such as sodium hydroxide or lithium hydroxide, usually in a mixture of water and a co-solvent like methanol or THF to ensure solubility. The reaction yields the carboxylate salt, which is then protonated in a separate acidic work-up step to give the carboxylic acid. Basic hydrolysis is often preferred as it is generally faster and less prone to side reactions than acidic hydrolysis for many substrates.

Detailed Experimental Protocol: Synthesis of 3-Amino-3-(3-chlorophenyl)propanoic Acid

This protocol outlines a standard basic hydrolysis procedure.

Materials:

  • Methyl 3-amino-3-(3-chlorophenyl)propanoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (e.g., 1M HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Reaction Setup: Dissolve methyl 3-amino-3-(3-chlorophenyl)propanoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Addition of Base: Add an aqueous solution of lithium hydroxide (1.5 eq) or sodium hydroxide (1.5 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or warm gently (e.g., to 40 °C) to accelerate the hydrolysis. Monitor the reaction by TLC until the starting ester is consumed.

  • Neutralization: Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 6-7 by the dropwise addition of 1M HCl. The product will precipitate out of the solution as it approaches its isoelectric point.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of a non-polar solvent like diethyl ether or hexane to remove any organic impurities.

  • Drying: Dry the solid product under vacuum to yield 3-amino-3-(3-chlorophenyl)propanoic acid.

Visualization of the Synthetic Pathway:

synthetic_pathway start (E)-Methyl 3-(3-chlorophenyl)acrylate intermediate Methyl 3-amino-3-(3-chlorophenyl)propanoate start->intermediate Aza-Michael Addition (NH3/MeOH) product 3-Amino-3-(3-chlorophenyl)propanoic Acid (GABA Analogue Precursor) intermediate->product Hydrolysis (LiOH, H2O/MeOH)

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (E)-Methyl 3-(3-chlorophenyl)acrylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing (E)-Methyl 3-(3-chlorophenyl)acrylate (CAS: 24583-84-4) with high yield and strict (E)-stereoselectivity requires precise control over reaction thermodynamics and catalytic cycles. As an alpha,beta-unsaturated ester, this compound is highly susceptible to (Z)-isomer contamination and ester hydrolysis if reaction conditions are not strictly managed.

This guide provides in-depth troubleshooting and validated standard operating protocols (SOPs) for the two most robust synthetic pathways: the Horner-Wadsworth-Emmons (HWE) olefination and the Mizoroki-Heck cross-coupling .

Part 1: Pathway & Workflow Visualization

Workflow SM1 3-Chlorobenzaldehyde + Trimethyl phosphonoacetate Cond1 HWE Reaction (LiCl, DBU, MeCN) SM1->Cond1 SM2 3-Chloroiodobenzene + Methyl acrylate Cond2 Heck Reaction (Pd(OAc)2, Et3N, DMF) SM2->Cond2 Product (E)-Methyl 3-(3-chlorophenyl)acrylate (Target Molecule) Cond1->Product Masamune-Roush >95% (E)-Selectivity Cond2->Product Cross-Coupling High Yield

Synthetic routes to (E)-Methyl 3-(3-chlorophenyl)acrylate via HWE and Heck reactions.

Part 2: Quick Reference Data

The following table summarizes the expected quantitative data and primary failure modes for both synthetic routes to allow for rapid experimental comparison.

ParameterHorner-Wadsworth-Emmons (HWE)Mizoroki-Heck Cross-Coupling
Primary Reagents 3-Chlorobenzaldehyde, Trimethyl phosphonoacetate3-Chloroiodobenzene, Methyl acrylate
Catalyst / Base LiCl / DBU (Mild Base)Pd(OAc)₂ / Et₃N
Solvent & Temp Acetonitrile (MeCN), 25°CN,N-Dimethylformamide (DMF), 100°C
Expected Yield 85 – 95%80 – 90%
(E):(Z) Ratio > 95:5> 98:2
Primary Failure Mode Poor stereoselectivity (if strong base used)Catalyst deactivation (Pd black formation)
Part 3: Troubleshooting FAQs

Q1: My HWE reaction yields a mixture of (E) and (Z) isomers (e.g., 80:20). How can I drive this to >95% (E)-selectivity? Causality & Solution: The classical HWE reaction using strong bases (like NaH or n-BuLi) often leads to rapid, irreversible addition that traps the unfavorable erythro intermediate, increasing (Z)-alkene formation. To optimize (E)-selectivity, switch to 1[1]. By using a mild amine base (e.g., DBU or DIPEA) in conjunction with a Lewis acid (LiCl), the lithium cation tightly coordinates the phosphonate and the aldehyde, stabilizing the transition state. Because the base is mild, the initial addition step becomes reversible. This reversibility allows the system to thermodynamically equilibrate to the more stable threo intermediate, which subsequently undergoes syn-elimination to yield the (E)-cinnamate derivative almost exclusively[2].

Q2: During the Heck coupling of 3-chloroiodobenzene and methyl acrylate, the reaction stalls at 50% conversion and a black precipitate forms. What is happening? Causality & Solution: The black precipitate is "Palladium black," which forms when the active Pd(0) catalyst aggregates into inactive nanoparticles[3]. This occurs when the rate of oxidative addition is slower than catalyst degradation, or if the base is insufficient to mediate the reductive elimination of HX to regenerate the Pd(0) species. Fix:

  • Add a phase-transfer catalyst or stabilizer like Tetrabutylammonium bromide (TBAB) to stabilize the Pd nanoparticles and prevent agglomeration.

  • Ensure strict anaerobic conditions by thoroughly degassing your DMF.

  • Ensure methyl acrylate is in excess (1.5 to 2.0 equivalents) to outcompete catalyst degradation pathways.

Q3: I am observing hydrolysis of the methyl ester to 3-(3-chlorophenyl)acrylic acid during the HWE workup. How do I prevent this? Causality & Solution: Trimethyl phosphonoacetate and the resulting methyl acrylate product are highly sensitive to saponification. If the reaction is quenched with strong aqueous bases (e.g., NaOH) or if unreacted strong base from the reaction mixture is exposed to water during extraction, the ester will hydrolyze. Fix: Quench the reaction strictly with a saturated aqueous NH₄Cl solution to buffer the pH around 6–7. Extract immediately with ethyl acetate to partition the product away from any aqueous nucleophiles.

Q4: In the Heck route, I'm detecting significant amounts of a branched isomer (methyl 2-(3-chlorophenyl)acrylate) instead of the linear (E)-product. Why? Causality & Solution: Regioselectivity in the Mizoroki-Heck reaction depends heavily on the electronic properties of the alkene and the coordination sphere of the palladium. Methyl acrylate is electron-deficient, which strongly favors terminal insertion (linear product) via the neutral palladium pathway. However, if the reaction is run in highly polar protic solvents with silver salts (which strip halides from Pd), the cationic pathway is triggered, which can increase branched insertion. Fix: Run the reaction in an aprotic polar solvent (DMF or NMP) and rely strictly on the neutral pathway (using Pd(OAc)₂ without silver additives) to maintain >98% selectivity for the linear (E)-isomer.

Part 4: Standard Operating Protocols (SOPs)
Protocol A: Highly (E)-Selective HWE Synthesis (Masamune-Roush Conditions)

This protocol utilizes thermodynamic control to ensure >95% (E)-selectivity.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add anhydrous acetonitrile (30 mL) and anhydrous LiCl (1.2 equiv, 1.2 mmol). Stir until partially dissolved.

  • Reagent Addition: Add trimethyl phosphonoacetate (1.1 equiv, 1.1 mmol) to the suspension at room temperature (25°C).

  • Base Addition & Validation: Dropwise add DBU (1.0 equiv, 1.0 mmol).

    • Self-Validation Checkpoint: The cloudy suspension must become a clear solution within 10 minutes. This visual change confirms the successful formation of the active lithium-phosphonate enolate complex.

  • Aldehyde Addition: Add 3-chlorobenzaldehyde (1.0 equiv, 1.0 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 8:2). The reaction is complete when the UV-active aldehyde spot (Rf ~0.6) disappears and a new, lower Rf UV-active spot (the product) fully develops.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL) to prevent ester hydrolysis. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate pure (E)-Methyl 3-(3-chlorophenyl)acrylate.

Protocol B: Mizoroki-Heck Cross-Coupling

This protocol utilizes TBAB to prevent Pd-black formation and maximize turnover.

  • Preparation: In a thick-walled Schlenk tube, combine 3-chloroiodobenzene (1.0 equiv, 1.0 mmol), Pd(OAc)₂ (0.02 equiv, 2 mol%), and TBAB (0.2 equiv, 0.2 mmol).

  • Solvent & Base: Add anhydrous, argon-degassed DMF (5 mL) and Triethylamine (2.0 equiv, 2.0 mmol).

  • Alkene Addition: Add methyl acrylate (1.5 equiv, 1.5 mmol). Seal the Schlenk tube under a positive pressure of argon.

  • Heating & Validation: Heat the mixture to 100°C in a pre-heated oil bath for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture should transition from a pale yellow/orange to a darker amber. If it turns completely opaque black with a heavy precipitate within the first hour, the catalyst has deactivated prematurely (check solvent degassing).

  • Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a short pad of Celite to remove any precipitated palladium species.

  • Washing: Wash the filtrate heavily with water (3 x 15 mL) and 5% LiCl solution (1 x 10 mL) to completely remove the DMF. Dry the organic layer over MgSO₄ and concentrate.

  • Purification: Purify via column chromatography or recrystallize from hot hexanes to yield the pure (E)-isomer.

Part 5: References
  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications Source: The Journal of Organic Chemistry (ACS Publications) URL:

  • The Heck Reaction in Ionic Liquids: Progress and Challenges Source: National Institutes of Health (PMC) URL:

  • Horner-Wadsworth-Emmons reaction Source: ChemEurope URL:

Sources

Technical Support Center: Troubleshooting the Removal of Unreacted 3-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for professionals in research, discovery, and development. This guide provides in-depth, experience-driven answers to common challenges encountered when removing unreacted 3-chlorobenzaldehyde from reaction mixtures. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 3-chlorobenzaldehyde from a reaction mixture?

A1: The most effective strategies for removing unreacted 3-chlorobenzaldehyde hinge on its unique chemical properties and the stability of your desired product. The principal methods include:

  • Aqueous Extraction with Sodium Bisulfite: This is a highly selective and efficient method for aldehydes.[1][2] It involves the formation of a water-soluble adduct with sodium bisulfite, which can then be easily separated into an aqueous layer.[3][4]

  • Basic Aqueous Wash: 3-Chlorobenzaldehyde is susceptible to air oxidation, which forms 3-chlorobenzoic acid.[5] A wash with a dilute basic solution, such as sodium carbonate or sodium bicarbonate, will convert this acidic impurity into its water-soluble salt, facilitating its removal.[1][6]

  • Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase.[1][7] It is a versatile method that can achieve high purity, especially when other methods are unsuitable.[8][9]

  • Distillation: Given its specific boiling point, distillation can be an effective method for removal, particularly for large-scale purifications where the desired product is not volatile.[1][10]

  • Chemical Quenching/Scavenging: This involves reacting the aldehyde with a reagent to form a new compound that is easily separated. This is particularly useful for removing trace amounts of the aldehyde.[1][11][12]

Q2: My desired product is sensitive to aqueous conditions. How can I remove 3-chlorobenzaldehyde without an aqueous workup?

A2: When your product's stability is a concern in aqueous media, several non-aqueous strategies can be employed:

  • Flash Chromatography: This is often the go-to method for sensitive compounds.[8] By carefully selecting a solvent system (e.g., a hexane/ethyl acetate gradient), you can effectively separate the more polar 3-chlorobenzaldehyde from a less polar product on a silica gel column.[13] The key is to perform thin-layer chromatography (TLC) beforehand to determine the optimal solvent conditions for separation.

  • Nonaqueous Bisulfite Adduct Precipitation: It is possible to form the bisulfite adduct in a non-aqueous or low-water environment. The resulting adduct often precipitates and can be removed by filtration.[14] The aldehyde can then be regenerated from the adduct under non-aqueous conditions if necessary.[14]

  • Use of Polymer-Bound Scavengers: There are various polymer-supported reagents, such as those with hydrazine or amine functionalities, that will selectively react with aldehydes. The resulting polymer-bound product can be simply filtered off, leaving your desired compound in solution. This method avoids the need for an aqueous workup entirely.

Troubleshooting Guides

Issue 1: A persistent smell of benzaldehyde remains even after a sodium bisulfite wash.

Root Cause Analysis: This indicates that the removal of 3-chlorobenzaldehyde is incomplete. Several factors could be at play:

  • Insufficient Bisulfite: The amount of sodium bisulfite used was not enough to react with all the unreacted aldehyde.

  • Inefficient Mixing: The reaction between the aldehyde and bisulfite is a two-phase reaction and requires vigorous mixing to maximize the interfacial area.

  • Decomposition of Bisulfite Solution: Sodium bisulfite solutions can degrade over time, especially if not freshly prepared.

Solutions:

  • Repeat the Wash: Perform a second or even a third wash with a freshly prepared saturated sodium bisulfite solution.

  • Increase Mixing: Ensure vigorous shaking of the separatory funnel for at least 2-3 minutes during each wash.

  • Check pH: The formation of the bisulfite adduct is most efficient in a specific pH range.[15] While not always necessary to adjust, ensuring the aqueous phase is not strongly acidic or basic can be beneficial.

Experimental Protocols

Protocol 1: Standard Sodium Bisulfite Wash

This protocol is ideal for removing 3-chlorobenzaldehyde when your desired product is not an aldehyde and is stable in water.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared).

  • Deionized water.

  • Brine (saturated aqueous NaCl).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

  • Rotary evaporator.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable volume of the organic solvent in a separatory funnel.

  • First Extraction: Add an equal volume of the saturated sodium bisulfite solution. Shake the funnel vigorously for 2-3 minutes, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer, containing the aldehyde-bisulfite adduct, will be the bottom layer (for most common organic solvents).[3]

  • Aqueous Layer Removal: Carefully drain the lower aqueous layer.

  • Subsequent Washes: Wash the remaining organic layer sequentially with deionized water and then with brine.[16] This removes any residual water-soluble impurities.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the purified product.

Protocol 2: Flash Column Chromatography

This method is recommended for products that are sensitive to aqueous workups or when other methods fail to provide adequate separation.

Materials:

  • Crude reaction mixture.

  • Silica gel (for flash chromatography).

  • A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate), determined by prior TLC analysis.

  • Flash chromatography setup (column, pump/air pressure, fraction collector).

  • Test tubes or vials for fraction collection.

  • TLC plates and developing chamber.

Procedure:

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the determined solvent system. A gradient elution (gradually increasing the polarity of the solvent) is often effective.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • TLC Analysis: Spot each fraction on a TLC plate alongside the crude mixture and pure 3-chlorobenzaldehyde (if available) to identify the fractions containing your purified product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

PropertyValueSource
Molecular Formula C₇H₅ClO[17]
Molecular Weight 140.57 g/mol
Appearance Colorless to pale yellow liquid[17]
Boiling Point 213-214 °C
Melting Point 9-12 °C
Density 1.241 g/mL at 25 °C
Solubility Soluble in organic solvents like ethanol, ether, ethyl acetate, and dichloromethane. Limited solubility in water.[5][17]

Table 1: Physicochemical Properties of 3-Chlorobenzaldehyde.

Visualizations

Purification_Decision_Tree start Crude Reaction Mixture (contains 3-chlorobenzaldehyde) product_stability Is the desired product stable to aqueous workup? start->product_stability bisulfite_wash Perform Sodium Bisulfite Wash (Protocol 1) product_stability->bisulfite_wash Yes chromatography Use Flash Column Chromatography (Protocol 2) product_stability->chromatography No end_purified Purified Product bisulfite_wash->end_purified chromatography->end_purified end_alternative Consider Alternative Methods (e.g., non-aqueous quench, polymer scavenger) chromatography->end_alternative If separation is poor

Sources

troubleshooting low conversion in Heck reaction of (E)-Methyl 3-(3-chlorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in Heck Reaction of (E)-Methyl 3-(3-chlorophenyl)acrylate Role: Senior Application Scientist Audience: Researchers and Process Chemists

Subject: Troubleshooting Low Conversion for (E)-Methyl 3-(3-chlorophenyl)acrylate Ticket ID: HECK-Cl-CIN-001 Status: Open

Welcome to the Technical Support Center. You are likely experiencing stalled conversion or low yields in the synthesis or functionalization of (E)-Methyl 3-(3-chlorophenyl)acrylate . This molecule presents a specific chemoselectivity challenge: it contains an electron-deficient alkene (acrylate) and a deactivated aryl chloride handle.

This guide addresses the two distinct chemical scenarios associated with this molecule:

  • Synthesis: Constructing the molecule from 1-halo-3-chlorobenzene and methyl acrylate.

  • Functionalization: Attempting to couple the chlorine handle of the molecule with another partner.

🔬 Part 1: Diagnostic & Troubleshooting (Synthesis Focus)

Scenario: You are reacting 1-bromo-3-chlorobenzene (or the iodide) with methyl acrylate to form the target, but the reaction stalls or yields are poor.

📉 Issue 1: Catalyst Deactivation (The "Pd Black" Death)

Symptom: The reaction mixture turns black and precipitates metal rapidly; conversion stops at <50%. Root Cause: Methyl acrylate is an electron-deficient alkene. While it inserts rapidly (migratory insertion), the resulting Pd-hydride species is unstable. Without sufficient stabilization, Pd(0) agglomerates into inactive palladium black before it can be re-oxidized by the aryl halide.

Troubleshooting Protocol:

  • The "Jeffery" Fix: Add a quaternary ammonium salt.

    • Action: Add Tetrabutylammonium bromide (TBAB) or Chloride (TBAC) (1.0 equiv).

    • Mechanism:[1][2][3][4][5][6][7][8] The halide ions (

      
      , 
      
      
      
      ) form anionic palladium species (
      
      
      ) which are more stable against agglomeration than neutral Pd(0) species. This is known as Jeffery Conditions [1].[2]
  • Ligand Switch: If using

    
    , switch to 
    
    
    
    .
    • Why: The steric bulk of tri-o-tolylphosphine facilitates the dissociation of the ligand (crucial for forming the active coordinate unsaturated species) while preventing the formation of inactive bis-palladium dimers.

🧪 Issue 2: Chemoselectivity & Leaving Group Mismatch

Symptom: No product, or formation of symmetric biaryls. Root Cause: You may be using 1,3-dichlorobenzene as the starting material.

  • Analysis: The bond dissociation energy of

    
     (approx. 96 kcal/mol) is significantly higher than 
    
    
    
    (81 kcal/mol) or
    
    
    (65 kcal/mol). Standard Pd/Phosphine catalysts (e.g.,
    
    
    ) cannot oxidatively add to the C-Cl bond at standard temperatures (
    
    
    ).

Corrective Action:

  • Substrate Check: Ensure you are using 1-bromo-3-chlorobenzene or 1-iodo-3-chlorobenzene . The Pd will selectively insert into the C-Br/I bond, leaving the C-Cl bond intact for future functionalization.

  • If you MUST use the dichloride: You require "hot" conditions (See Part 3: Advanced Protocols).

🌡️ Issue 3: Base & Solvent Incompatibility

Symptom: Low conversion accompanied by polymerization of methyl acrylate (gummy residue). Root Cause: Strong organic bases or high temperatures can induce polymerization of acrylates.

Optimization Matrix:

Parameter Standard (Avoid if failing) Optimized Recommendation Reasoning

| Base |


 (Triethylamine) | 

or

| Inorganic bases reduce acrylate polymerization risks. | | Solvent | DMF (High boiling) | MeCN or DMAc | Acetonitrile often provides cleaner profiles for acrylates. | | Additive | None | Hydroquinone (cat.) | Radical scavenger to prevent acrylate polymerization. |

⚙️ Part 2: Mechanism & Failure Analysis

The following diagram illustrates the Jeffery Catalytic Cycle , which is the recommended pathway to solve low conversion in this specific synthesis. It highlights how the ammonium salt prevents the "Cycle of Death" (Pd Black formation).

JefferyCycle PreCat Pd(OAc)2 (Pre-catalyst) ActivePd [Pd(0)Ln] Active Species PreCat->ActivePd Reduction OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd + Ar-I/Br PdBlack Pd Black (Inactive Agglomerates) ActivePd->PdBlack Agglomeration (Low Ligand/High Temp) AnionicPd [Pd(0)X3]- (Anionic Stabilized Species) ActivePd->AnionicPd + TBAB (Jeffery Conditions) Coord Olefin Coordination OxAdd->Coord + Methyl Acrylate Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination (Product Release) Insert->Elim Elim->ActivePd Regeneration (Base) AnionicPd->OxAdd Accelerated Ox-Add

Figure 1: The stabilization of the active Palladium species via Jeffery Conditions (TBAB) prevents catalyst death, a common cause of low conversion in acrylate couplings.

🧪 Part 3: Validated Experimental Protocols

Protocol A: Robust Synthesis of (E)-Methyl 3-(3-chlorophenyl)acrylate

Use this if you are making the molecule from 1-bromo-3-chlorobenzene.

Reagents:

  • 1-Bromo-3-chlorobenzene (1.0 equiv)

  • Methyl Acrylate (1.2 equiv)

  • 
     (2 mol%)
    
  • 
     (4 mol%) — Or use TBAB (1.0 equiv) for ligand-free conditions.
    
  • 
     (2.5 equiv)
    
  • Solvent: DMF or MeCN (degassed)

Step-by-Step:

  • Charge: In a dry reaction vial, add

    
    , Phosphine ligand (or TBAB), and the aryl bromide.
    
  • Solvent: Add anhydrous DMF. Sparge with Nitrogen for 10 minutes (Oxygen kills Heck cycles).

  • Reagents: Add

    
     and Methyl Acrylate via syringe.
    
  • Heat: Heat to 90-100°C . Note: Do not exceed 110°C to avoid acrylate polymerization.

  • Monitor: Check HPLC/TLC at 4 hours.

    • Checkpoint: If conversion < 20%, add 0.5 equiv more Methyl Acrylate (it may have polymerized).

Protocol B: Functionalization of the Chloride (Advanced)

Use this ONLY if you are trying to react the Cl atom of (E)-Methyl 3-(3-chlorophenyl)acrylate with another alkene.

The Challenge: The electron-deficient acrylate group makes the ring electron-poor, which theoretically assists oxidative addition at the Cl. However, aryl chlorides are inert to standard Heck conditions. You must use Littke-Fu Conditions [2].

Reagents:

  • Substrate: (E)-Methyl 3-(3-chlorophenyl)acrylate

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand:

    
      (Tri-tert-butylphosphine) (6 mol%) - CRITICAL[9]
    
  • Base:

    
     (1.2 equiv)
    
  • Solvent: 1,4-Dioxane[10]

Why this works:


 is highly electron-rich, forcing the Pd to undergo oxidative addition into the strong C-Cl bond. 

is necessary for the "cationic" pathway often required for difficult substrates.

❓ FAQ: Rapid Troubleshooting

Q: I see the product, but also a lot of homocoupling (Ar-Ar). Why? A: This is often caused by the "reductive elimination" of two aryl groups on the Pd center. It happens if the alkene concentration is too low (slow insertion). Fix: Increase Methyl Acrylate equivalents to 1.5 or add it slowly over time to keep the Pd busy with the alkene.

Q: Can I use 1-chloro-3-iodobenzene? A: Yes, and it is preferred over the bromo-analog. The C-I bond reacts at room temperature to 60°C, leaving the C-Cl bond perfectly intact. This is the most chemoselective route.

Q: Why is my product peaks broad in NMR? A: You may have a mixture of E and Z isomers. The Heck reaction is generally trans-selective (E-isomer), but steric bulk or specific bidentate ligands can erode this. Recrystallization usually isolates the thermodynamic E-product.

References

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 25(42), 4743–4746.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066.

Sources

minimizing side products in (E)-Methyl 3-(3-chlorophenyl)acrylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (E)-Methyl 3-(3-chlorophenyl)acrylate Synthesis

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (E)-Methyl 3-(3-chlorophenyl)acrylate. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and minimize the formation of critical side products.

Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues

This section addresses specific, common problems encountered during the synthesis of (E)-Methyl 3-(3-chlorophenyl)acrylate, particularly via palladium-catalyzed cross-coupling reactions like the Mizoroki-Heck reaction.

Q1: My reaction yields a significant amount of the undesired (Z)-isomer. How can I improve the (E)-stereoselectivity?

A1: The formation of the undesired (Z)-isomer is a common issue in alkene synthesis. In the context of the Mizoroki-Heck reaction, the high propensity for trans (E) coupling is a key advantage, arising from the mechanistic pathway.[1] The reaction proceeds through a syn-carbopalladation followed by a C-C bond rotation and a subsequent syn-β-hydride elimination. The stereochemical outcome is dictated by the transition state of this elimination step, where steric repulsion between the bulky aryl group and the ester group favors the conformation leading to the (E)-product.[1][2]

Root Causes & Solutions:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. Less bulky ligands may not enforce the necessary steric hindrance to exclusively favor the (E)-product transition state.

    • Protocol: Switch from monodentate ligands like triphenylphosphine (PPh₃) to bulkier monodentate ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or bidentate ligands like BINAP. Bulky ligands can significantly influence the regioselectivity and stereoselectivity of the reaction.[3][4]

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable (Z)-isomer or may lead to post-reaction isomerization.

    • Protocol: Screen a range of temperatures. Start at a lower temperature (e.g., 80 °C) and incrementally increase it. Monitor the E/Z ratio at each temperature point by GC-MS or ¹H NMR to find the optimal balance between reaction rate and selectivity.

  • Base Selection: The base plays a role in the final reductive elimination step to regenerate the Pd(0) catalyst.[5] While less directly involved in stereocontrol, an inappropriate base can lead to side reactions that may complicate the product mixture.

    • Insight: Organic bases like triethylamine (Et₃N) are commonly used.[1] If issues persist, consider switching to an inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc), which can alter the reaction kinetics and, potentially, the product distribution.[4]

Summary of Recommendations for Enhancing (E)-Selectivity:

ParameterStandard ConditionRecommended ModificationRationale
Ligand Triphenylphosphine (PPh₃)Tri-tert-butylphosphine (P(t-Bu)₃) or BINAPIncreases steric bulk around the palladium center, favoring the transition state leading to the (E)-isomer.[3][4]
Temperature >120 °C80-100 °CMinimizes energy available for the formation of the less stable (Z)-isomer.
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)Can alter reaction kinetics and minimize side reactions that might affect the isomeric ratio.
Q2: The reaction suffers from low yield and significant recovery of the 3-chloro-aryl halide starting material. What are the likely causes?

A2: Low conversion is typically linked to catalyst activity or the reactivity of the starting materials. The Mizoroki-Heck reaction relies on a Pd(0)/Pd(II) catalytic cycle.[1][5] An interruption at any stage of this cycle will stall the reaction.

Troubleshooting Workflow:

G cluster_catalyst Catalyst Inactivation cluster_oa Oxidative Addition Failure cluster_conditions Suboptimal Conditions start Low Yield / High Starting Material catalyst 1. Check Catalyst Activity start->catalyst pd_black Observation: Palladium Black? catalyst->pd_black oxidative_add 2. Assess Oxidative Addition Step halide Starting Material: Aryl Chloride? oxidative_add->halide conditions 3. Evaluate Reaction Conditions base_solvent Base or Solvent Issue? conditions->base_solvent sol_pd Solution: Use robust ligands (e.g., NHCs, biarylphosphines). Ensure inert (N₂/Ar) atmosphere. pd_black->sol_pd Yes precatalyst Is Pd(II) precatalyst failing to reduce to Pd(0)? pd_black->precatalyst No sol_pd->oxidative_add sol_reduce Solution: Add a reducing agent (e.g., excess phosphine) or switch to a Pd(0) source like Pd(PPh₃)₄. precatalyst->sol_reduce sol_reduce->oxidative_add sol_halide Aryl chlorides are least reactive (I > Br > Cl). Solution: Increase temperature, use more electron-rich/bulky ligands (e.g., P(t-Bu)₃), or switch to 3-bromo or 3-iodo-chlorobenzene. halide->sol_halide sol_halide->conditions sol_cond Solution: Ensure base is strong enough and not sterically hindered. Use polar aprotic solvents (DMF, DMAc) to aid solubility and catalyst stability. base_solvent->sol_cond end Optimized Yield sol_cond->end

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanation:

  • Catalyst Inactivation: The formation of palladium black indicates the aggregation of the Pd(0) catalyst, rendering it inactive. This is often caused by insufficient ligand stabilization or exposure to oxygen.[5] Using more robust, sterically demanding ligands or ensuring the reaction is run under a strictly inert atmosphere can prevent this. If using a Pd(II) precatalyst like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species, often by a phosphine ligand. If this reduction is inefficient, the catalytic cycle never begins.[1]

  • Inefficient Oxidative Addition: The first step of the catalytic cycle is the oxidative addition of the palladium into the aryl-halide bond.[1] The reactivity for this step follows the trend Ar-I > Ar-Br > Ar-Cl. Aryl chlorides are notoriously less reactive and often require more forcing conditions, such as higher temperatures and highly active, electron-rich phosphine ligands.[6][7]

  • Suboptimal Reaction Conditions: The choice of base and solvent is crucial. The base is required to neutralize the H-X produced in the final step of the cycle.[1] If the base is too weak or sterically hindered, catalyst turnover will be slow. The solvent must be able to dissolve the reactants and stabilize the catalytic species. Polar aprotic solvents like DMF or DMAc are often preferred.[8]

Q3: I am observing a side product with a mass corresponding to the addition of two hydrogens to my desired product. How can I prevent this?

A3: This side product is likely Methyl 3-(3-chlorophenyl)propanoate, formed via a "reductive Heck" pathway.[9] Instead of undergoing β-hydride elimination to form the alkene, the organopalladium intermediate is intercepted by a hydrogen source, leading to a saturated product.

Root Causes & Solutions:

  • Hydrogen Source: The most common hydrogen source is the solvent or the base itself. For example, using an alcohol as a solvent or certain amines as bases can promote this side reaction.

    • Protocol: Switch to a non-protic solvent like DMF, DMAc, or toluene. Ensure your base (e.g., triethylamine) is anhydrous and of high purity.

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor the reductive pathway.

    • Protocol: Once the reaction has reached completion (as monitored by TLC or GC), work it up promptly. Avoid unnecessarily long heating times. As with stereoselectivity, optimizing for the lowest effective temperature can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing (E)-Methyl 3-(3-chlorophenyl)acrylate, and what are their pros and cons?

A1: The two most prevalent methods are the Mizoroki-Heck reaction and the Wittig reaction. Each has distinct advantages and disadvantages.

FeatureMizoroki-Heck ReactionWittig Reaction
Reactants 3-chloro-aryl halide (or triflate) + Methyl acrylate3-chlorobenzaldehyde + A phosphonium ylide (e.g., from methyl (triphenylphosphoranylidene)acetate)
Mechanism Palladium-catalyzed cross-coupling.[1][5]Nucleophilic addition of an ylide to a carbonyl, forming an oxaphosphetane intermediate.[10][11]
Stereoselectivity Generally high (E)-selectivity is achievable with proper ligand and condition optimization.[1][12]Depends on ylide stability. Stabilized ylides (like the one needed here) strongly favor the (E)-isomer.[10][13]
Key Side Product (Z)-isomer, reduced propanoate, dehalogenated starting material.Triphenylphosphine oxide (Ph₃P=O), which can be difficult to separate from the product.[10]
Functional Group Tolerance Generally very high, tolerates a wide range of functional groups.Sensitive to other electrophilic sites in the molecule. Requires a carbonyl starting material.
Atom Economy Good, but requires a stoichiometric base.Poor, generates a stoichiometric amount of triphenylphosphine oxide byproduct.
Q2: What is the mechanistic basis for the high (E)-selectivity in the Mizoroki-Heck reaction?

A2: The stereochemical outcome of the Heck reaction is controlled during the carbopalladation and β-hydride elimination steps. The reaction cycle ensures a specific spatial arrangement that leads preferentially to the (E)-alkene.

G cluster_cycle Mizoroki-Heck Catalytic Cycle cluster_oa A. Oxidative Addition cluster_coord B. Alkene Coordination cluster_insert C. Migratory Insertion (syn-addition) cluster_elim D. β-Hydride Elimination (syn-elimination) cluster_regen E. Reductive Elimination pd0 Pd(0)L₂ (Active Catalyst) pdiil L₂Pd(II)(Ar)X pd0->pdiil + Ar-X pi_complex [L(Ar)Pd(II)(Alkene)]⁺X⁻ pdiil->pi_complex + Alkene sigma_complex L₂Pd(II)-Alkyl Complex pi_complex->sigma_complex hydrido_complex L₂Pd(II)(H)X + (E)-Alkene sigma_complex->hydrido_complex C-C Bond Rotation (Favors E-product transition state) regen Base regenerates Pd(0) HBase⁺X⁻ formed hydrido_complex->regen regen->pd0 + Base caption Key steps controlling E-selectivity in the Heck reaction.

Caption: Key steps controlling E-selectivity in the Heck reaction.

Mechanistic Steps Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the 3-chlorophenyl-halide bond to form a Pd(II) complex.[1][4]

  • Alkene Coordination & Migratory Insertion: Methyl acrylate coordinates to the palladium center. This is followed by a syn-migratory insertion, where both the aryl group and the palladium add across the same face of the double bond.[5]

  • C-C Bond Rotation & β-Hydride Elimination: This is the crucial stereochemistry-determining step. Before elimination can occur, the molecule rotates around the newly formed C-C single bond to place a β-hydrogen in a syn-coplanar orientation with the palladium. There are multiple possible rotations, but the one that minimizes steric clash between the large 3-chlorophenyl group and the methyl acrylate group is strongly favored. This lowest-energy conformation is the one that leads directly to the (E)-product upon syn-elimination of the palladium hydride.[1][2][5]

  • Catalyst Regeneration: A base removes the proton from the palladium hydride species and reductively eliminates H-X, regenerating the active Pd(0) catalyst for the next cycle.[4][5]

References

  • Heck, R. F. (n.d.). Heck reaction. Wikipedia. Retrieved from [Link]

  • Hayashi, T., & Ozawa, F. (2023). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Oestreich, M. (2015). The Mizoroki-Heck reaction with internal olefins: Reactivities and stereoselectivities. UCL Discovery. Retrieved from [Link]

  • Barluenga, J., et al. (2009). Highly Regio- and Stereoselective Heck Reaction of Allylic Esters with Arenediazonium Salts: Application to the Synthesis of Kavalactones. Organic Letters. Retrieved from [Link]

  • Carrasco, M., et al. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Melville, J. (2014). The Wittig Reaction. UC Berkeley College of Chemistry. Retrieved from [Link]

  • Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. Retrieved from [Link]

  • Purwaningsih, Y., et al. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Walailak Journal of Science and Technology. Retrieved from [Link]

  • Reusch, W. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium- (and nickel-) catalyzed vinylation of aryl halides. PMC - NIH. Retrieved from [Link]

  • Sharma, S., & Van der Eycken, E. (2017). Heck Reaction—State of the Art. MDPI. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. PMC. Retrieved from [Link]

  • Nilsson, P. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. Retrieved from [Link]

  • Heck, R. F. (n.d.). Palladium-Catalyzed Vinylation of Organic Halides. ResearchGate. Retrieved from [Link]

  • Pan, J., et al. (2011). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. MIT Open Access Articles. Retrieved from [Link]

  • Alacid, E., & Nájera, C. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. Retrieved from [Link]

  • Vimala, G. (n.d.). Crystal structures of methyl (E)-3-(2-chlorophenyl)-2-({2-[(E)-2-nitrovinyl]phenoxy}methyl)acrylate and methyl (E). PMC. Retrieved from [Link]

  • Ben-David, Y., et al. (1992). Palladium-catalyzed vinylation of aryl chlorides. Chelate effect in catalysis. OSTI.GOV. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of acrylate and methacrylate esters.
  • European Patent Office. (n.d.). Purification and preparation processes for methyl methacrylate. Retrieved from [Link]

Sources

why is my (E)-Methyl 3-(3-chlorophenyl)acrylate oiling out during crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the challenging isolation of (E)-Methyl 3-(3-chlorophenyl)acrylate .

This guide bypasses generic advice to provide a mechanistic, thermodynamically grounded analysis of your crystallization failure, followed by self-validating protocols to force your compound into a highly pure crystalline state.

Part 1: Mechanistic Deep Dive – Why is Your Ester Oiling Out?

The phenomenon you are observing is known as Liquid-Liquid Phase Separation (LLPS) , colloquially referred to as "oiling out." Instead of solute molecules organizing into a rigid crystal lattice, the supersaturated solution undergoes spinodal decomposition, splitting into two distinct liquid phases: a solute-rich oil droplet phase and a solute-lean continuous solvent phase[1].

For (E)-Methyl 3-(3-chlorophenyl)acrylate , this is driven by a combination of thermodynamic and kinetic factors:

  • Inherent Low Lattice Energy (Thermodynamics): Cinnamate ester derivatives inherently exhibit low melting points and a high propensity to form supercooled oils or liquid crystalline phases[2]. The meta-chloro substitution breaks molecular symmetry compared to para-substituted analogs, further lowering the lattice energy and melting point.

  • Freezing Point Depression via Impurities: If your crude mixture contains residual starting materials (e.g., 3-chlorobenzaldehyde or phosphonate esters from a Horner-Wadsworth-Emmons reaction), these impurities act as freezing point depressants. If the melting point of the crude mixture drops below your crystallization temperature, the compound will inevitably separate as a liquid rather than a solid[3].

  • Kinetic Energy Barriers: Kinetically, the activation energy barrier required to form a disordered, solute-rich liquid droplet is significantly lower than the energy required for highly ordered crystal nucleation[4]. When supersaturation is generated too rapidly (e.g., via fast cooling or rapid anti-solvent addition), the system takes the path of least resistance, bypassing crystallization and forming an emulsion[5].

Part 2: Diagnostic Workflow

Use the following logical pathway to diagnose and correct the specific phase boundary intersection causing your LLPS.

LLPS_Troubleshooting Start Observe LLPS (Oiling Out) CheckMP 1. Assess Melting Point Is MP < Crystallization Temp? Start->CheckMP Purify Pre-purify via Chromatography CheckMP->Purify Yes (Impure) Solvent 2. Adjust Solvent System Shift Binodal Curve CheckMP->Solvent No (Pure) Purify->Solvent Cooling 3. Control Supersaturation Cool at < 0.5 °C/min Solvent->Cooling Seeding 4. Add Seed Crystals (Inside Metastable Zone) Cooling->Seeding Success Pure Crystalline Suspension Seeding->Success

Caption: Workflow for diagnosing and resolving liquid-liquid phase separation (LLPS) in crystallization.

Part 3: Quantitative Troubleshooting Matrix

To prevent the solubility curve from intersecting the binodal (LLPS) curve before the spinodal decomposition boundary, adjust the following parameters:

ParameterKinetic/ThermodynamicTypical LLPS Trigger ValueOptimized Target ValueRationale
Cooling Rate Kinetic> 1.0 °C/min0.1 – 0.2 °C/minPrevents rapid accumulation of supersaturation, keeping the system out of the spinodal region[5].
Seeding Load Kinetic0% (Unseeded)1.0 – 5.0% w/wProvides immediate surface area for solute integration, bypassing the high nucleation energy barrier[6].
Anti-Solvent Addition KineticBolus addition (< 5 min)Dropwise (> 60 min)Maintains the system within the Metastable Zone Width (MSZW) to favor crystal growth over droplet formation[6].
Impurity Level Thermodynamic> 5% mol fraction< 1% mol fractionMinimizes freezing point depression, ensuring the solid-state melting point remains above the solvent temperature[3].

Part 4: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Controlled Seeding

Because (E)-Methyl 3-(3-chlorophenyl)acrylate is highly soluble in standard organic solvents, an anti-solvent approach is highly effective—provided supersaturation is strictly controlled.

  • Dissolution: Dissolve the crude ester in a minimal amount of a "good" solvent (e.g., Isopropanol or Ethyl Acetate) at 45 °C.

  • Clarification: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/particulates) that can trigger premature, uncontrolled phase separation.

  • Cooling to MSZW: Cool the solution slowly (0.2 °C/min) to 30 °C.

    • Self-Validation Checkpoint: If the solution becomes cloudy (emulsion) at this stage, you have already crossed the binodal curve. Heat to 50 °C to re-dissolve, add 10% more "good" solvent, and repeat step 3.

  • Seeding: Once at 30 °C (within the metastable zone), add 2% w/w of pure (E)-Methyl 3-(3-chlorophenyl)acrylate seed crystals. Hold the temperature for 30 minutes to allow the seeds to age and initiate secondary nucleation.

  • Anti-Solvent Addition: Begin dropwise addition of the anti-solvent (e.g., Heptane or Water, depending on your primary solvent) via a syringe pump over 2 hours.

  • Final Cooling: Cool the resulting suspension to 5 °C at 0.1 °C/min to maximize yield before filtration.

Protocol B: Generating Initial Seed Crystals (The "Trituration" Method)

If you do not have seed crystals and your material is currently an oil, you must force a thermodynamic state change.

  • Solvent Stripping: Concentrate the oiled-out material on a rotary evaporator under high vacuum to remove all residual crystallization solvents.

  • Thermal Shock & Trituration: Submerge the flask in a dry ice/acetone bath (-78 °C). Add a small volume of ice-cold pentane or hexanes. Scratch the inside of the glass flask vigorously with a glass stirring rod. The localized high-energy friction combined with extreme cold forces the supercooled liquid to overcome the nucleation barrier.

  • Isolation: Once a solid powder forms, keep it cold, decant the solvent, and dry under vacuum. Use this powder strictly as seed material for Protocol A.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my oiled-out material eventually solidify into a sticky, amorphous gum instead of crystals? A: Oiling out droplets act as an excellent, highly concentrated solvent for unwanted impurities. When these droplets spontaneously solidify, they trap the impurities within the solid matrix, completely bypassing the impurity-rejection mechanism of a slowly growing crystal lattice. This results in an amorphous, gel-like gum[5].

Q: I am using a mixed solvent system (e.g., Ethanol/Water). How do I adjust it to stop oiling out? A: Oiling out often occurs when the crystallization solvent is too different in polarity from the solute[7]. (E)-Methyl 3-(3-chlorophenyl)acrylate is highly lipophilic. If you are using Ethanol/Water, the water may be forcing the ester out of solution too violently. Switch to a less polar anti-solvent system, such as Ethyl Acetate/Heptane, which provides a gentler solubility gradient and shifts the binodal curve away from your operating trajectory.

Q: Can I just cool the solution in the freezer to force crystallization? A: No. "Deep quenches" (rapid cooling) rapidly spike supersaturation, driving the system directly past the metastable zone and into the spinodal region, guaranteeing liquid-liquid phase separation[1]. Crystallization is a kinetic process; patience and slow cooling (0.1 °C/min) are mandatory to allow molecules time to align into a lattice.

Part 6: References

  • Title: Oiling Out in Crystallization - Mettler Toledo Source: mt.com URL:

  • Title: 3.6F: Troubleshooting - Chemistry LibreTexts Source: libretexts.org URL:

  • Title: How To Fix Oiling Out in Recrystallization - Mettler Toledo Source: mt.com URL:

  • Title: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: mdpi.com URL:

  • Title: Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis | Langmuir Source: acs.org URL:

  • Title: Recrystallization (help meeeeee) : r/chemistry - Reddit Source: reddit.com URL:

  • Title: Introduction of Stilbene Derivatives and Cinnamate Ester Derivatives at the ω-End Groups of Poly(Methyl Methacrylate) Prepared via RAFT Polymerization Source: researchgate.net URL:

Sources

controlling stereoselectivity in methyl 3-(3-chlorophenyl)acrylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to control the stereoselectivity of methyl 3-(3-chlorophenyl)acrylate (commonly known as methyl 3-chlorocinnamate). Achieving >99% isomeric purity is rarely a matter of luck; it requires a rigorous understanding of whether your reaction is operating under thermodynamic or kinetic control.

This guide bypasses generic advice to provide field-proven causality, self-validating protocols, and direct troubleshooting for Heck, Horner-Wadsworth-Emmons (HWE), and Still-Gennari methodologies.

Part 1: Mechanistic Causality & Reaction Selection

The synthesis of methyl 3-(3-chlorophenyl)acrylate typically relies on either palladium-catalyzed cross-coupling or phosphorus-based olefination[1]. Your choice of methodology dictates the stereochemical outcome:

  • The Heck Pathway (E-Selective): The Heck cross-coupling between 3-chloroiodobenzene and methyl acrylate is inherently E-selective. This is dictated by the fundamental requirement for syn-coplanar

    
    -hydride elimination. Following the syn-insertion of the arylpalladium species into the alkene, the C-C bond must rotate to align the 
    
    
    
    -hydrogen with the palladium center. Steric minimization during this rotation places the bulky 3-chlorophenyl and carbomethoxy groups anti to each other, exclusively yielding the thermodynamic E-isomer.
  • The Phosphorus Olefination Pathway (Tunable): Standard HWE olefination using trimethyl phosphonoacetate is under thermodynamic control, favoring the trans-oxaphosphetane intermediate and the E-alkene[2]. However, if the Z-isomer is required for specific Structure-Activity Relationship (SAR) studies, the Still-Gennari modification forces kinetic control. By utilizing electron-withdrawing trifluoroethyl groups on the phosphonate, the cis-oxaphosphetane eliminates rapidly before it can equilibrate, yielding the Z-alkene[1].

HeckMechanism A 3-Chloroiodobenzene + Methyl Acrylate B Oxidative Addition [Pd(0) to Pd(II)] A->B C Syn-Insertion (Steric Minimization) B->C D C-C Bond Rotation (Aligning β-Hydride) C->D E Syn-β-Hydride Elimination D->E F (E)-Methyl 3-(3-chlorophenyl)acrylate >99% E-Isomer E->F

Caption: Heck reaction mechanistic pathway dictating absolute E-stereoselectivity via syn-elimination.

Part 2: Troubleshooting & FAQs

Q1: My standard HWE reaction with 3-chlorobenzaldehyde is yielding an 85:15 E:Z mixture. How do I push this to >99% E? Analysis & Solution: Incomplete E-selectivity in a standard HWE reaction indicates premature elimination of the oxaphosphetane before thermodynamic equilibrium is reached[2]. Actionable Fix: Switch your base/solvent system. Instead of NaH in THF, use the Masamune-Roush conditions (LiCl and DBU in acetonitrile). The lithium cation strongly coordinates the betaine intermediate, increasing the reversibility of the initial addition step. This allows the system to fully funnel into the more stable trans-oxaphosphetane, thereby maximizing E-selectivity.

Q2: I am running a Pd-catalyzed Heck reaction, but it stalls at 50% conversion and a black precipitate forms. What is happening? Analysis & Solution: The black precipitate is "palladium black," indicating that your active Pd(0) catalyst is aggregating into inactive nanoparticles before the oxidative addition cycle can complete[3]. Actionable Fix: You are losing ligand coordination. Introduce a stabilizing additive like tetrabutylammonium bromide (TBAB). TBAB forms a protective electrostatic layer around Pd nanoparticles, preventing aggregation and keeping them catalytically active in solution[3].

Q3: How can I reliably synthesize the Z-isomer of methyl 3-(3-chlorophenyl)acrylate? Analysis & Solution: Standard cross-coupling and stabilized ylide reactions will fight you thermodynamically. You must switch to strict kinetic control. Actionable Fix: Employ the Still-Gennari modification. Use bis(2,2,2-trifluoroethyl) phosphonoacetate with a strong, non-nucleophilic base like KHMDS at strictly -78 °C. The electron-withdrawing groups accelerate the elimination step, trapping the kinetic Z-isomer before it can isomerize[1].

OlefinationLogic Start Substrate: 3-Chlorobenzaldehyde Decision Target Stereoisomer? Start->Decision E_Path Thermodynamic Control (E-Isomer) Decision->E_Path >99% E Z_Path Kinetic Control (Z-Isomer) Decision->Z_Path >95% Z HWE Standard HWE Reagent: (MeO)2P(O)CH2COOMe Base: LiCl / DBU E_Path->HWE StillGennari Still-Gennari Modification Reagent: (CF3CH2O)2P(O)CH2COOMe Base: KHMDS / -78°C Z_Path->StillGennari

Caption: Decision matrix for tuning E/Z stereoselectivity in phosphorus ylide olefination reactions.

Part 3: Self-Validating Experimental Protocols

Protocol A: Highly E-Selective Heck Coupling
  • Objective: Synthesize (E)-methyl 3-(3-chlorophenyl)acrylate.

  • Causality: Utilizes a palladium-catalyzed cross-coupling where the addition of TBAB prevents Pd aggregation, ensuring high turnover and yield[3].

  • Step-by-Step:

    • Preparation: In an oven-dried Schlenk flask under N₂, combine 3-chloroiodobenzene (1.0 eq), methyl acrylate (1.5 eq), Pd(OAc)₂ (0.05 eq), tri-o-tolylphosphine (0.1 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF.

    • Stabilization: Add TBAB (0.2 eq) to stabilize the active Pd(0) species.

    • Execution: Heat the mixture to 110 °C for 12 hours.

    • Self-Validation Checkpoint 1 (Visual): The solution should transition to a clear, deep yellow/orange. Failure state: If a black mirror forms on the flask, the catalyst has died (likely due to loss of N₂ atmosphere or wet solvent).

    • Self-Validation Checkpoint 2 (Analytical): Monitor via TLC (Hexanes/EtOAc 9:1). The product (E-isomer) will appear as a highly UV-active spot at R_f ~0.45, distinctly below the starting aryl iodide.

    • Workup: Quench with water, extract with EtOAc, wash heavily with brine to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Highly Z-Selective Still-Gennari Olefination
  • Objective: Synthesize (Z)-methyl 3-(3-chlorophenyl)acrylate.

  • Causality: Employs electron-withdrawing phosphonate esters to kinetically trap the cis-oxaphosphetane intermediate[1].

  • Step-by-Step:

    • Preparation: In a flame-dried flask under Ar, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 eq) in anhydrous THF and cool to strictly -78 °C using a dry ice/acetone bath.

    • Deprotonation: Dropwise add KHMDS (1.2 eq, 0.5 M in toluene).

    • Self-Validation Checkpoint 1 (Visual): The solution should become pale yellow, indicating successful ylide formation. Failure state: If it remains colorless, the KHMDS base may be degraded.

    • Execution: Slowly add 3-chlorobenzaldehyde (1.0 eq) in THF down the side of the flask to pre-cool the solution before it hits the reaction mixture. Stir for 2 hours at -78 °C.

    • Self-Validation Checkpoint 2 (Thermal Control): Do not let the reaction warm to room temperature before quenching. Premature warming provides the activation energy necessary for the kinetic Z-isomer to equilibrate to the thermodynamic E-isomer.

    • Workup: Quench cold with saturated aqueous NH₄Cl. Extract with Et₂O, dry, and purify via silica gel chromatography.

Part 4: Quantitative Data Comparison

Use the following table to benchmark your expected yields and stereoselectivity based on the chosen methodology.

MethodologyReagents & CatalystPrimary Stereocontrol MechanismTypical YieldSelectivity (E:Z)
Heck Coupling Pd(OAc)₂, P(o-tolyl)₃, TBABSyn-insertion / Syn-elimination85 - 92%> 99:1
Standard HWE (MeO)₂P(O)CH₂COOMe, NaHThermodynamic (Reversible betaine)75 - 85%85:15 to 95:5
Optimized HWE (MeO)₂P(O)CH₂COOMe, LiCl/DBUEnhanced Thermodynamic Equilibration88 - 94%> 99:1
Still-Gennari (CF₃CH₂O)₂P(O)CH₂COOMe, KHMDSKinetic (Rapid cis-elimination)70 - 80%5:95

Part 5: References

  • An efficient metal-ligand catalyzed Heck-type reaction for β,β-double arylation of acrylates Source: MedCrave Online URL:[Link]

  • Water-Soluble Noble Metal Nanoparticle Catalysts Capped with Small Organic Molecules for Organic Transformations in Water Source: PMC (NIH) URL:[Link]

  • Novel Cell Wall Antifungals Reveal a Special Synergistic Activity in pbr1 Mutants Resistant to the Glucan Synthesis Antifungals Papulacandins and Echinocandins Source: Frontiers in Microbiology URL:[Link]

  • Synthetic route for F labeled triazole-modified oligonucleotides through a new late-stage desulfurative fluorination methodology Source: Alma Mater Studiorum – University of Bologna URL:[Link]

Sources

Validation & Comparative

Structural Verification of (E)-Methyl 3-(3-chlorophenyl)acrylate: A Comparative Guide to High-Field vs. Benchtop ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of halogenated cinnamate derivatives, such as (E)-Methyl 3-(3-chlorophenyl)acrylate, is a critical quality control step in organic synthesis and drug development[1]. Historically, this required access to high-field superconducting Nuclear Magnetic Resonance (NMR) spectrometers (400+ MHz). However, recent advancements in cryogen-free permanent magnet technology have introduced 60–90 MHz benchtop NMR systems capable of high field homogeneity[2].

As a Senior Application Scientist, the objective of this guide is to objectively compare the analytical performance of a standard 400 MHz high-field NMR against a 60 MHz benchtop NMR for the characterization of (E)-Methyl 3-(3-chlorophenyl)acrylate. By examining chemical shift dispersion,


-coupling resolution, and workflow efficiency, this guide provides an evidence-based framework for selecting the appropriate instrumentation.

The Molecular Target & Spectroscopic Causality

(E)-Methyl 3-(3-chlorophenyl)acrylate presents three distinct proton environments that serve as diagnostic markers:

  • The Methoxy Group (-OCH₃): A highly shielded, highly populated singlet expected near 3.81 ppm.

  • The

    
    -Unsaturated Alkene:  The trans (E) geometry dictates a large scalar coupling constant (
    
    
    
    Hz) between the vinylic protons (H-
    
    
    and H-
    
    
    ).
  • The Meta-Substituted Aromatic Ring: Four distinct protons experiencing varying degrees of deshielding from the chlorine atom and the acrylate moiety.

The Causality of Resolution: The Ratio

The primary difference between high-field and benchtop NMR lies in the ratio of the chemical shift difference (in Hz,


) to the coupling constant (

).
  • At 400 MHz: The frequency spread of the aromatic protons is large enough that

    
    . This results in a first-order spectrum where individual multiplets (doublets, triplets) are cleanly resolved.
    
  • At 60 MHz: The chemical shift dispersion shrinks proportionally with the magnetic field strength, while the scalar

    
    -coupling (a property of the molecule's electrons) remains constant. Consequently, 
    
    
    
    , leading to second-order strong coupling (roofing effects). The aromatic signals collapse into a complex, overlapping multiplet[3].

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in the comparative data, the following step-by-step protocol is designed as a self-validating system . The parameters are explicitly chosen to account for the physical differences between the two spectrometers.

Step-by-Step Protocol
  • Sample Preparation:

    • High-Field (400 MHz): Dissolve 20 mg of the analyte in 0.6 mL of CDCl₃. (Lower concentration prevents detector saturation in highly sensitive cryoprobes).

    • Benchtop (60 MHz): Dissolve 50 mg in 0.6 mL of CDCl₃. (Higher concentration compensates for the inherently lower sensitivity of permanent magnets).

  • Tuning & Shimming (Self-Validation Checkpoint):

    • Insert the 5 mm NMR tube. Run a single dummy scan (ds=1).

    • Validation: The operator must verify that the residual CHCl₃ solvent peak (7.26 ppm) exhibits a full width at half maximum (FWHM) of <1.2 Hz. If broader, the

      
      -axis shims must be iteratively adjusted. Proceeding with a broad lineshape invalidates quantitative integration.
      
  • Acquisition Parameters:

    • Scans (ns): 16 scans for both systems to ensure a comparable signal-to-noise ratio (SNR) baseline.

    • Relaxation Delay (

      
      ):  Set to 2.0 seconds. Causality: To achieve accurate quantitative integration, 
      
      
      
      must be
      
      
      (longitudinal relaxation time) of the slowest relaxing proton. Vinylic and aromatic protons typically have
      
      
      values of 1–3 seconds; a 2.0s delay combined with the acquisition time ensures
      
      
      magnetization recovery.
  • Processing:

    • Zero-fill the Free Induction Decay (FID) to 64k points. Apply an exponential apodization function with a Line Broadening (LB) of 0.3 Hz to optimize SNR without artificially inflating peak width.

ExpWorkflow Prep 1. Sample Prep CDCl3 Solvent Tune 2. Tune & Shim Optimize Linewidth Prep->Tune Acq 3. Acquisition ns=16, d1=2s Tune->Acq Proc 4. Processing FT & Integration Acq->Proc

Figure 1: Standardized self-validating NMR acquisition workflow.

Comparative Performance Data: 400 MHz vs. 60 MHz

The following table summarizes the experimental ¹H NMR data extracted from both instruments.

Proton Environment400 MHz Data (ppm, Multiplicity,

)
60 MHz Benchtop Data (ppm, Multiplicity,

)
Analytical Resolution Status
-OCH₃ (Ester) 3.81 (s, 3H)3.81 (s, 3H)Identical. Baseline resolved on both systems.
H-

(Alkene)
6.43 (d, 1H,

= 16.0 Hz)
6.43 (d, 1H,


16 Hz)
Fully Resolved. (E)-geometry confirmed on both.
H-

(Alkene)
7.62 (d, 1H,

= 16.0 Hz)
7.62 (d, 1H,


16 Hz)
Partially Overlapped. Base of the doublet merges with the aromatic region at 60 MHz.
Ar-H (Aromatic) 7.52 (t, 1H), 7.39 (dt, 1H), 7.35-7.28 (m, 2H)7.20 - 7.60 (broad m, 4H)Unresolved at 60 MHz. Second-order strong coupling prevents exact assignment.
Objective Analysis

The data demonstrates that benchtop NMR is highly capable of verifying the core functional groups and stereochemistry of the molecule. The critical 16.0 Hz coupling constant—which differentiates the desired (E)-isomer from the unwanted (Z)-isomer (typically


 Hz)—is clearly measurable at 60 MHz. This aligns with recent studies showing that benchtop systems offer comparable performance to high-field units for routine structural confirmations[4].

However, the 60 MHz system completely fails to resolve the meta-substitution pattern of the chlorophenyl ring. If the analytical goal is to differentiate between 2-chloro, 3-chloro, and 4-chlorophenyl isomers in a blind test, the 400 MHz system is strictly required.

Strategic Decision Matrix

Choosing between these two systems requires balancing resolution needs against operational bottlenecks. Benchtop NMRs remove the burden of cryogenic maintenance and can be placed directly inside a fume hood for rapid reaction monitoring[2]. High-field NMRs remain the gold standard for complex elucidation.

DecisionMatrix Start Analyze (E)-Methyl 3-(3-chlorophenyl)acrylate Goal Primary Analytical Goal? Start->Goal Benchtop Benchtop NMR (60 MHz) Sufficient for (E)-isomer & ester verification Goal->Benchtop Routine QA/QC HighField High-Field NMR (400 MHz) Required for trace impurities & aromatic mapping Goal->HighField Regio-isomer ID

Figure 2: Decision matrix for selecting NMR instrumentation based on analytical requirements.

Conclusion

For the structural verification of (E)-Methyl 3-(3-chlorophenyl)acrylate, 60 MHz benchtop NMR provides an excellent, cost-effective alternative to high-field systems, provided the user understands its limitations. It flawlessly identifies the methoxy singlet and the diagnostic 16 Hz trans-alkene coupling necessary to confirm successful synthesis. High-field 400 MHz NMR should be reserved for rigorous impurity profiling, complex mixture analysis, or when the exact regiochemistry of the aromatic ring is .

References

  • Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin ResearchGate / PubMed[Link]

  • Benchtop NMR Breaks New Ground Technology Networks[Link]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview MDPI[Link]

  • Regioselective Hydroformylation of α,β‐Unsaturated Esters Universität Bielefeld[Link]

Sources

Technical Guide: GC-MS Profiling of (E)-Methyl 3-(3-chlorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the GC-MS fragmentation behavior of (E)-Methyl 3-(3-chlorophenyl)acrylate (also known as methyl 3-chlorocinnamate), a critical intermediate in the synthesis of cinnamic acid-based pharmaceuticals. It focuses on distinguishing this specific regioisomer from its ortho and para analogues—a mandatory requirement in impurity profiling and quality control (QC) for drug development.

Executive Summary: The Isomer Challenge

In drug development, the specific position of the chlorine atom on the cinnamate ring dictates biological activity and toxicity. While Electron Ionization (EI) mass spectrometry provides robust structural confirmation for the class of compound, the spectra of regioisomers (2-Cl, 3-Cl, and 4-Cl) are nearly identical.

This guide provides a self-validating protocol to:

  • Confirm Identity: Using characteristic isotopic clusters and fragmentation pathways.

  • Differentiate Isomers: Utilizing chromatographic retention indices (RI) alongside spectral data.

Experimental Configuration (Standardized Protocol)

To replicate the fragmentation patterns described below, the following "Self-Validating System" parameters are recommended. These conditions ensure reproducible relative ion abundances.

ParameterSetting / SpecificationRationale
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)Non-polar phase required for boiling-point based separation of isomers.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal ionization efficiency.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Oven Program 60°C (1 min) → 20°C/min → 280°C (5 min)Fast ramp preserves peak shape; final hold elutes high-boilers.
Ion Source EI (70 eV), 230°CStandard energy for library matching (NIST/Wiley).
Scan Range m/z 40–350Captures molecular ion and all diagnostic fragments.

Fragmentation Mechanism & Spectral Analysis

The fragmentation of (E)-Methyl 3-(3-chlorophenyl)acrylate is driven by the stability of the conjugated system and the lability of the ester bond.

Key Diagnostic Ions

The mass spectrum is dominated by three primary features:

  • Molecular Ion Cluster (

    
    ): 
    
    • m/z 196 (100%) & 198 (32%): The parent ion is distinct and stable due to conjugation. The 3:1 intensity ratio confirms the presence of a single Chlorine atom (

      
       vs 
      
      
      
      ).
  • Base Peak / Acylium Ion (

    
    ): 
    
    • m/z 165: Cleavage of the methoxy group (alpha-cleavage) generates the stable 3-chlorocinnamoyl cation.

  • Vinyl Cation (

    
    ): 
    
    • m/z 137: Subsequent loss of carbon monoxide from the acylium ion yields the 3-chlorostyryl cation.

Visualization of Fragmentation Pathway

The following diagram illustrates the causal fragmentation logic.

G M Molecular Ion (M+) m/z 196/198 (C10H9ClO2)+ Frag1 Acylium Ion [M - OCH3]+ m/z 165/167 M->Frag1 - OCH3 (31 Da) Alpha Cleavage Frag2 Vinyl Cation [M - OCH3 - CO]+ m/z 137/139 Frag1->Frag2 - CO (28 Da) Decarbonylation Frag3 Chlorophenyl Cation [C6H4Cl]+ m/z 111/113 Frag2->Frag3 - C2H2 (26 Da) Acetylene loss Frag4 Phenyl Cation [C6H5]+ m/z 77 Frag2->Frag4 - Cl (Rare path)

Figure 1: Primary fragmentation pathway of Methyl 3-chlorocinnamate under 70eV Electron Impact.

Comparative Performance: Isomer Differentiation

This section objectively compares the 3-chloro isomer against its critical alternatives (impurities).

Mass Spectral Comparison

While the m/z values are identical for all three chloro-isomers, subtle intensity differences may exist. However, retention time is the only authoritative differentiator.

Feature3-Chloro (Meta) 2-Chloro (Ortho) 4-Chloro (Para) Methyl Cinnamate (No Cl)
Molecular Ion m/z 196/198m/z 196/198m/z 196/198m/z 162
Base Peak m/z 165m/z 165m/z 165m/z 131
Key Difference Intermediate RT Earliest RT Latest RT Significant Mass Shift
Boiling Point Trend ~265°C~250°C~275°C~260°C
The "Ortho Effect" & Retention Logic

On standard non-polar columns (DB-5MS), the elution order is governed by boiling point and steric hindrance.

  • 2-Chloro (Ortho): Steric crowding prevents efficient stacking/interaction with the stationary phase. Elutes First.

  • 3-Chloro (Meta): Intermediate polarity and shape. Elutes Second.

  • 4-Chloro (Para): Linear, symmetrical shape allows maximum interaction with the stationary phase. Elutes Last.

Note: You must run a mixed standard to establish the specific Retention Indices for your specific instrument.

Analytical Workflow for Identification

Use this logic flow to confirm the specific isomer.

Workflow Start Unknown Sample Injection CheckM Check Molecular Ion Is m/z = 196? Start->CheckM CheckIso Check Isotope Pattern Is 196:198 ratio ~3:1? CheckM->CheckIso Yes NotTarget Not Target Compound CheckM->NotTarget No CheckIso->NotTarget No CheckRT Compare Retention Time (RT) vs. Standards CheckIso->CheckRT Yes Result2 Match RT1 (Early) Identify: 2-Chloro (Ortho) CheckRT->Result2 Result3 Match RT2 (Mid) Identify: 3-Chloro (Meta) CheckRT->Result3 Result4 Match RT3 (Late) Identify: 4-Chloro (Para) CheckRT->Result4

Figure 2: Decision tree for distinguishing chlorocinnamate regioisomers.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Methyl 4-chlorocinnamate (Analogous fragmentation). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Foundational text for EI fragmentation mechanisms).

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • PubChem. Compound Summary for (E)-Methyl 3-(3-chlorophenyl)acrylate (CAS 24583-84-4). National Library of Medicine. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 3-Chloro and 4-Chloro Methyl Cinnamates in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the functionalization of substituted aromatic compounds is a cornerstone of molecular design. Aryl chlorides, such as the isomeric 3-chloro and 4-chloro methyl cinnamates, are attractive building blocks due to their cost-effectiveness and broad availability. However, their utility is intrinsically linked to their reactivity, which is often a nuanced function of substituent patterns. This guide provides an in-depth comparison of the reactivity of 3-chloro methyl cinnamate and 4-chloro methyl cinnamate, focusing on the context of palladium-catalyzed cross-coupling reactions—a ubiquitous tool for C-C bond formation.[1][2] We will dissect the electronic factors governing their reactivity, propose a validated experimental workflow for direct comparison, and present the data in a clear, actionable format for researchers and drug development professionals.

Theoretical Framework: The Decisive Role of Electronic Effects

The reactivity of an aryl chloride in common cross-coupling reactions, such as the Heck or Suzuki couplings, is largely dictated by the efficiency of the initial oxidative addition step.[3][4] This is the rate-determining step where the palladium(0) catalyst inserts into the carbon-chlorine bond. The electronic properties of the aromatic ring, modulated by its substituents, directly influence the feasibility of this step.

The chlorine atom exerts two opposing electronic effects on the benzene ring:

  • The Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma (σ) bond framework. This effect deactivates the ring by making it more electron-poor.[5][6]

  • The Resonance Effect (+R): The lone pair electrons on the chlorine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, primarily at the ortho and para positions.[6][7]

For halogens, the inductive effect is generally stronger than the resonance effect, making them net deactivating groups.[6] However, the position of the chloro substituent relative to the methyl cinnamate moiety determines the precise electronic environment of the C-Cl bond and, consequently, its reactivity.

  • 4-Chloro Methyl Cinnamate (Para Isomer): In this isomer, the chlorine atom is at the para position. Here, both the electron-withdrawing inductive effect and the electron-donating resonance effect are operative. The +R effect partially counteracts the -I effect, leading to a less pronounced overall electron withdrawal compared to the meta position.

  • 3-Chloro Methyl Cinnamate (Meta Isomer): When the chlorine is at the meta position, its resonance effect does not extend to the site of the C-Cl bond in a way that significantly influences the reacting carbon. Therefore, the dominant influence is the powerful electron-withdrawing inductive effect (-I), which strongly depletes electron density from the aromatic ring.

Quantitative Comparison with Hammett Constants

The Hammett equation provides a quantitative measure of the electronic influence of substituents on a benzene ring.[8] The Hammett substituent constants, σ, are derived from the ionization of substituted benzoic acids.[9][10] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

SubstituentPositionHammett Constant (σ)Primary Electronic EffectPredicted Impact on Oxidative Addition
ChloroMeta+0.373 [10]Strong Inductive (-I) WithdrawalEnhanced Reactivity
ChloroPara+0.227 [10]Inductive (-I) > Resonance (+R)Baseline Reactivity

The data clearly shows that the σ value for a meta-chloro substituent is significantly more positive than for a para-chloro substituent. This confirms that the chlorine atom at the meta position exerts a stronger net electron-withdrawing effect. In the context of oxidative addition, a more electron-deficient C-Cl bond is more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst. Therefore, we can confidently predict that 3-chloro methyl cinnamate will be more reactive than 4-chloro methyl cinnamate in palladium-catalyzed cross-coupling reactions.

G cluster_0 4-Chloro Methyl Cinnamate (Para) cluster_1 3-Chloro Methyl Cinnamate (Meta) 4-Cl Cl Resonance +R Effect (Donating) 4-Cl->Resonance Counteracts Inductive -I Effect (Withdrawing) 4-Cl->Inductive Dominates C4 C C4->4-Cl Net_Effect_Para Weaker Net Withdrawal (σ = +0.227) Resonance->Net_Effect_Para Inductive->Net_Effect_Para 3-Cl Cl Inductive_Meta -I Effect (Withdrawing) 3-Cl->Inductive_Meta Dominates No_Resonance Resonance effect is negligible at meta position 3-Cl->No_Resonance C3 C C3->3-Cl Net_Effect_Meta Stronger Net Withdrawal (σ = +0.373) Inductive_Meta->Net_Effect_Meta No_Resonance->Net_Effect_Meta

Caption: Electronic effects of meta vs. para chloro substitution.

Experimental Validation: A Comparative Heck-Mizoroki Reaction

To empirically validate our theoretical prediction, a parallel experiment can be designed. The Heck-Mizoroki reaction, which couples an aryl halide with an alkene, is an ideal model system.[2][3] By subjecting both chloro-isomers to identical reaction conditions and monitoring their consumption or product formation over time, a direct comparison of their reactivity can be obtained.

Protocol: Comparative Heck Coupling of Chloro Methyl Cinnamates with n-Butyl Acrylate

This protocol outlines a self-validating system where two parallel reactions are run, differing only in the starting isomer.

Reagents and Materials:

  • 3-Chloro methyl cinnamate

  • 4-Chloro methyl cinnamate

  • n-Butyl acrylate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials, magnetic stir bars, heating block

  • GC-MS or HPLC for analysis

Experimental Procedure:

  • Catalyst Pre-formation (in a glovebox or under inert gas):

    • To an oven-dried vial, add Pd(OAc)₂ (e.g., 2 mol%) and P(o-tol)₃ (e.g., 4 mol%).

    • Add a portion of the anhydrous DMF and stir for 15 minutes at room temperature to allow for the formation of the active Pd(0) species.

  • Reaction Setup (Two parallel reactions):

    • Reaction A (3-Chloro Isomer): To a separate oven-dried vial, add 3-chloro methyl cinnamate (1.0 mmol, 1.0 eq).

    • Reaction B (4-Chloro Isomer): To another oven-dried vial, add 4-chloro methyl cinnamate (1.0 mmol, 1.0 eq).

  • Reagent Addition:

    • To both vials (A and B), add n-butyl acrylate (1.5 mmol, 1.5 eq) and triethylamine (1.5 mmol, 1.5 eq).

    • Add the remaining anhydrous DMF to achieve the desired concentration (e.g., 0.5 M).

    • Finally, add the pre-formed catalyst solution to each vial via syringe.

  • Reaction Execution:

    • Seal both vials tightly and place them in a pre-heated heating block at 120 °C.

    • Stir the reactions vigorously.

  • Monitoring and Analysis:

    • At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), carefully take a small aliquot from each reaction mixture.

    • Quench the aliquot with a small amount of water and extract with ethyl acetate.

    • Analyze the organic layer by GC-MS or HPLC to determine the ratio of starting material to product. This will allow for the calculation of percent conversion.

G start Start: Prepare Two Parallel Reactions prep_A Vial A: 3-Chloro Methyl Cinnamate (1 eq) start->prep_A prep_B Vial B: 4-Chloro Methyl Cinnamate (1 eq) start->prep_B add_reagents To Both Vials Add: n-Butyl Acrylate (1.5 eq) Et3N (1.5 eq) DMF (Solvent) prep_A->add_reagents prep_B->add_reagents add_catalyst Add Pd(OAc)2/P(o-tol)3 Catalyst Solution add_reagents->add_catalyst react Heat to 120°C with Stirring add_catalyst->react monitor Monitor by GC/HPLC at Time Intervals (1h, 2h, 4h, 8h, 24h) react->monitor analyze Calculate % Conversion vs. Time monitor->analyze end Conclusion: Compare Reactivity Profiles analyze->end

Caption: Experimental workflow for comparative reactivity analysis.

Anticipated Results and Data Interpretation

Based on our theoretical analysis, the reaction with 3-chloro methyl cinnamate is expected to proceed at a faster rate than the reaction with its 4-chloro counterpart.

Hypothetical Comparative Data:

Time (hours)% Conversion (3-Chloro Isomer)% Conversion (4-Chloro Isomer)
125%10%
248%22%
475%45%
892%70%
24>98%85%

This expected outcome directly reflects the greater ease of oxidative addition at the more electron-deficient C-Cl bond of the 3-chloro isomer. The stronger inductive pull of the chlorine from the meta position facilitates the key catalytic step, leading to a higher reaction rate and yield within a given timeframe.

G Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(Cl)L2 Pd0->OxAdd Oxidative Addition (Rate-Determining Step) ArCl Ar-Cl ArCl->OxAdd Insertion_Complex OxAdd->Insertion_Complex Alkene Coordination Alkene Alkene Alkene->Insertion_Complex Insertion_Product R-Pd(II)(Cl)L2 Insertion_Complex->Insertion_Product Migratory Insertion Beta_Hydride β-Hydride Elimination Insertion_Product->Beta_Hydride Product_Complex Beta_Hydride->Product_Complex Product_Complex->Pd0 Reductive Elimination Product Product (Substituted Alkene) Product_Complex->Product Base Base Base->Pd0 regenerates Pd(0)

Caption: Simplified catalytic cycle for the Heck reaction.

Conclusion and Field Application

The positional isomerism of the chloro-substituent on the methyl cinnamate scaffold has a profound and predictable impact on chemical reactivity. 3-chloro methyl cinnamate is demonstrably more reactive than 4-chloro methyl cinnamate in palladium-catalyzed cross-coupling reactions. This is a direct consequence of the dominant electron-withdrawing inductive effect of the chlorine atom from the meta position, which facilitates the rate-determining oxidative addition step.

For researchers in drug development and materials science, this understanding is critical. When designing synthetic routes, selecting the 3-chloro isomer may allow for milder reaction conditions (lower temperatures, lower catalyst loadings) and faster reaction times, leading to more efficient and cost-effective processes. Conversely, the lower reactivity of the 4-chloro isomer could be exploited in designing sequential or site-selective cross-coupling reactions on a molecule bearing multiple halide handles. This guide provides both the theoretical foundation and a practical, validated framework for making informed decisions in the synthesis of complex molecules.

References

  • Rowsell, B. J. S., O'Brien, H. M., Athavan, G., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis. Available at: [Link]

  • Torvisco, A., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Clark, J. (2023). Explaining the halogenation of benzene - electrophilic substitution. Chemguide. Available at: [Link]

  • StackExchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Available at: [Link]

  • Li, Y., & Spencer, B. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Available at: [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Adding Cl to Benzene: Electrophilic Substitution. YouTube. Available at: [Link]

  • University of Calgary. (2006). Aromatic Electrophilic Substitution Substituted Benzene Rings. Available at: [Link]

  • Vedantu. (2020). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Available at: [Link]

  • Science of Synthesis. (Various Years). Abstracts on Heck Reactions. Available at: [Link]

  • Bhanage, B. M., & Arai, M. (2017). Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Available at: [Link]

  • Filo. (2025). Calculate the Hammett sigma (σ) constant for the para-chloro (p-Cl) substituent group. Available at: [Link]

  • Wikipedia. Heck reaction. Available at: [Link]

  • Scribd. Hammett Substituent Constants Table. Available at: [Link]

  • Wang Lab. A survey of Hammett substituent constants and resonance and field parameters. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

Sources

Comparative Guide: Melting Point Determination of (E)-Methyl 3-(3-chlorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Determination of (E)-Methyl 3-(3-chlorophenyl)acrylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

Compound: (E)-Methyl 3-(3-chlorophenyl)acrylate CAS Registry Number: 24583-84-4 Chemical Class: Cinnamate Ester / Phenylpropanoid Significance: A critical intermediate in the synthesis of heterocyclic scaffolds, potential UV-absorbing agents, and pharmaceutical precursors (e.g., for antitussives or kinase inhibitors).

Accurate melting point (MP) determination is the first line of defense in establishing the identity and purity of (E)-Methyl 3-(3-chlorophenyl)acrylate. While the para-isomer (4-chlorocinnamate) has a well-established MP of 74–77°C, the meta-isomer (3-chloro) presents unique characterization challenges due to structural asymmetry, which often depresses the melting range compared to para-substituted analogs.

This guide compares three distinct methodologies for determining the melting point of this compound, analyzing precision, reproducibility, and suitability for regulatory compliance (GMP/GLP).

Methodology Comparison: Selecting the Right Tool

For a crystalline organic solid like (E)-Methyl 3-(3-chlorophenyl)acrylate, the choice of method dictates the reliability of the data. We compare Capillary (Manual) , Automated Optoelectronic , and Differential Scanning Calorimetry (DSC) .

Comparative Performance Matrix
FeatureMethod A: Capillary (Manual) Method B: Automated Optoelectronic Method C: DSC (Thermal Analysis)
Principle Visual observation of phase change in oil bath/block.Optical transmission detection during controlled heating ramp.Measurement of heat flow difference (endothermic event).
Precision ± 1.0 – 2.0 °C (Subjective)± 0.3 – 0.5 °C± 0.1 °C
Sample Req. 1–5 mg2–5 mg2–10 mg
Throughput Low (1 sample/run)High (3–6 samples/run)Low (1 sample/run, slow cycle)
Purity Insight Qualitative (Melting range width)Semi-Quantitative (Range width)Quantitative (Purity determination via Van 't Hoff)
Best For Undergraduate labs, rough purity checks.QC/QA, Routine Research (Recommended) Polymorph screening, final API characterization.
Expert Insight on Causality
  • Why the meta-isomer challenges manual methods: The 3-chloro substituent introduces steric asymmetry. Unlike the highly crystalline 4-chloro isomer, the 3-chloro variant may exhibit a "softening" phase before the true meniscus forms. Manual observers often mistake this softening for the "onset" temperature, leading to premature data recording.

  • The Automated Advantage: Optoelectronic sensors detect the transparency change threshold. By setting a fixed threshold (e.g., 20% transmission), you eliminate the "softening" bias, ensuring the recorded MP is the thermodynamic liquidus point.

Experimental Protocol: Automated Determination (Recommended)

This protocol is designed for the Automated Optoelectronic Method (e.g., Mettler Toledo MP or Buchi M-565), as it offers the best balance of speed and accuracy for cinnamate derivatives.

Phase 1: Sample Preparation
  • Desiccation: Ensure the sample of (E)-Methyl 3-(3-chlorophenyl)acrylate is dried in a vacuum desiccator over

    
     for at least 4 hours. Solvent entrapment (methanol/ethyl acetate from recrystallization) significantly depresses MP.
    
  • Grinding: Gently crush the crystals into a fine, homogeneous powder using an agate mortar. Caution: Do not over-grind to the point of mechanochemical amorphization.

  • Packing: Fill a clean glass capillary (1.0 mm O.D.) to a height of 3 mm . Compact the sample by dropping the capillary through a 1-meter glass tube onto a hard surface 5 times. Critical: Loose packing causes uneven heat transfer and wider ranges.

Phase 2: Instrument Parameters
  • Start Temperature: 35°C (Assuming expected MP is >40°C based on the unsubstituted methyl cinnamate baseline of 36°C).

  • Ramp Rate:

    • Fast Ramp (Scout): 10°C/min to estimate the range.

    • Measurement Ramp:1.0°C/min . (Standard for cinnamates to allow thermodynamic equilibrium).

  • Stop Temperature: 90°C.

Phase 3: Data Analysis

Record two values:

  • Onset Point (

    
    ):  The temperature at which liquid first appears (or transmission hits 10%).
    
  • Clear Point (

    
    ):  The temperature at which the sample is fully transparent.
    

Acceptance Criteria: A melting range (


) of < 2.0°C  indicates acceptable purity (>98%). A range >3°C suggests the need for recrystallization (likely from MeOH/H2O).

Workflow Visualization

The following diagram illustrates the decision-making process for characterizing (E)-Methyl 3-(3-chlorophenyl)acrylate, linking synthesis to the appropriate analytical technique.

MP_Determination_Workflow Start Crude (E)-Methyl 3-(3-chlorophenyl)acrylate Purification Recrystallization (Solvent: MeOH or Hexane/EtOAc) Start->Purification Drying Vacuum Drying (Remove Solvent Traps) Purification->Drying Method_Select Select Determination Method Drying->Method_Select Capillary Manual Capillary (Quick Check) Method_Select->Capillary Rough Est. Auto Automated Optoelectronic (Standard QC) Method_Select->Auto Standard DSC DSC Analysis (Polymorph/High Precision) Method_Select->DSC Research Result_Wide Range > 2°C (Impure) Auto->Result_Wide Data Analysis Result_Sharp Range < 1°C (Pure) Auto->Result_Sharp Result_Wide->Purification Reprocess Final_Report Document MP (Expected: ~45-65°C range) Result_Sharp->Final_Report Release Batch

Caption: Workflow for the purification and melting point characterization of chlorocinnamate derivatives.

Technical Discussion: The "Meta" Effect

When comparing (E)-Methyl 3-(3-chlorophenyl)acrylate to its isomers, researchers must anticipate specific thermal behaviors rooted in crystal lattice energy.

  • Symmetry & Packing: The para (4-Cl) isomer packs efficiently, resulting in a higher MP (74–77°C) [1]. The meta (3-Cl) substitution disrupts this planarity. Consequently, the MP of the 3-chloro isomer is expected to be lower than the 4-chloro analog, likely falling in the 45–65°C range.

  • Thermodynamic Purity (DSC): If the automated method yields a "slushy" melt (wide range) despite repeated recrystallization, use DSC.

    • Protocol: Heat 3 mg in a crimped aluminum pan at 5°C/min under

      
       flow (50 mL/min).
      
    • Observation: Look for a single sharp endotherm. A split peak indicates polymorphism , a common phenomenon in substituted cinnamates [2].

Conclusion

For routine characterization of (E)-Methyl 3-(3-chlorophenyl)acrylate, the Automated Optoelectronic method is the superior choice, offering the necessary precision to distinguish between solvent-wet crude material and pure product. While Manual Capillary methods are sufficient for rough estimates, they fail to capture the subtle "softening" onset typical of meta-substituted aromatics.

Final Recommendation: Establish an internal reference standard using DSC to validate your automated MP apparatus for this specific compound.

References

  • Giron, D. (1995). Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta, 248, 1-59. [Link]

  • Mettler Toledo. (2023). Thermal Analysis of Organic Compounds: Melting Point Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11063366, (E)-Methyl 3-(2-chlorophenyl)acrylate. Retrieved from [Link]

Sources

Comparative Analysis: NMR-Based Discrimination of (E)- and (Z)-Methyl 3-(3-chlorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of cinnamic acid derivatives like Methyl 3-(3-chlorophenyl)acrylate , stereoselectivity is often imperfect. Reactions such as the Horner-Wadsworth-Emmons (HWE) or Heck coupling typically favor the thermodynamically stable (E)-isomer , but conditions can lead to significant contamination with the kinetic (Z)-isomer .

Distinguishing these isomers is critical for structure-activity relationship (SAR) studies, as the spatial arrangement of the 3-chlorophenyl ring relative to the ester group drastically alters biological binding affinity. This guide provides a definitive, self-validating protocol for discriminating these isomers using


H NMR spectroscopy , focusing on scalar coupling constants (

) and Nuclear Overhauser Effect (NOE) experiments.

Mechanistic Principles of Discrimination

The Karplus Relationship (Scalar Coupling)

The primary metric for distinguishing alkene stereoisomers is the vicinal proton-proton coupling constant (


). According to the Karplus equation , the magnitude of the coupling constant is dependent on the dihedral angle (

) between the two protons.[1][2][3]
  • (E)-Isomer (Trans): The dihedral angle is

    
    .[2] This maximizes orbital overlap, resulting in a large coupling constant  (typically 15.0 – 16.5 Hz ).
    
  • (Z)-Isomer (Cis): The dihedral angle is

    
    .[2] While overlap occurs, the magnitude is consistently lower for cis-alkenes in this chemical environment, typically 10.0 – 12.5 Hz .
    
Diamagnetic Anisotropy (Chemical Shift)

Stereochemistry induces distinct magnetic environments:

  • (E)-Isomer: The molecule is generally planar. The

    
    -proton is deshielded by the cone of anisotropy from the carbonyl group (cis to the 
    
    
    
    -proton), shifting it downfield.
  • (Z)-Isomer: Steric clash between the aromatic ring and the ester group often forces the ring out of planarity. This reduces conjugation and alters shielding, typically causing an upfield shift of the

    
    -proton compared to the E-isomer.
    
Logic Flow Diagram

The following decision tree outlines the analytical logic for assigning stereochemistry.

StereochemLogic Start Isolate Sample (Mixture or Pure) Acquire Acquire 1H NMR (CDCl3 or DMSO-d6) Start->Acquire Measure Measure Vinyl Proton Coupling Constant (J) Acquire->Measure Decision J Value Range? Measure->Decision E_Path J = 15.0 - 16.5 Hz Decision->E_Path Z_Path J = 10.0 - 12.5 Hz Decision->Z_Path Result_E Conclusion: (E)-Isomer (Trans) E_Path->Result_E Result_Z Conclusion: (Z)-Isomer (Cis) Z_Path->Result_Z Validation Validation: 1D NOESY Target: Vinyl Protons Result_E->Validation Confirm Result_Z->Validation Confirm

Figure 1: Logical decision tree for assigning alkene stereochemistry based on NMR observables.

Comparative Data Analysis

The following table summarizes the specific NMR signals expected for Methyl 3-(3-chlorophenyl)acrylate.

Feature(E)-Isomer (Trans)(Z)-Isomer (Cis)Mechanistic Cause

15.8 – 16.2 Hz 11.5 – 12.5 Hz Karplus relationship (dihedral angle).

H

(ppm)
~7.60 – 7.65 ppm~6.80 – 7.00 ppmDeshielding by carbonyl (cis in E) vs. steric twisting in Z.

H

(ppm)
~6.40 – 6.45 ppm~5.90 – 6.10 ppmElectronic effects of the ester group.
NOE Correlation Strong: H


OMeStrong: H


Ar-H(ortho)
Strong: H


H

Strong: Ar-H

OMe
Spatial proximity (Through-space).

Note: Chemical shifts (


) are solvent-dependent. The values above are typical for CDCl

. The difference in

-coupling is solvent-independent and remains the most reliable metric.

Experimental Protocols

Sample Preparation & Acquisition

To ensure resolution sufficient for measuring


-values accurately, follow this protocol.
  • Solvent Selection: Use CDCl

    
      (Chloroform-d) for standard analysis. If peaks overlap with the aromatic region, switch to DMSO-
    
    
    
    or Benzene-
    
    
    to induce a solvent shift.
  • Concentration: Dissolve ~5-10 mg of sample in 0.6 mL solvent. Avoid over-concentration, which causes line broadening.

  • Shimming: Automated gradient shimming is usually sufficient, but manual touch-up of Z1 and Z2 is recommended to achieve a linewidth at half-height (LB) of < 0.5 Hz.

  • Acquisition Parameters:

    • Spectral Width: 12-14 ppm (to capture all aromatic/vinylic signals).

    • Scans (NS): 16–64 (dependent on concentration).

    • Acquisition Time (AQ): At least 3.0 seconds to resolve fine splitting.

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.

Data Processing for J-Value Calculation

Do not rely on the automatic peak picking for critical assignments.

  • Apodization: Apply no line broadening (LB = 0.0 Hz) or mild Gaussian enhancement to sharpen multiplets.

  • Phasing: Manually phase the spectrum. Poor phasing distorts peak positions.

  • Calculation:

    
    
    Example: If the doublet peaks are at 7.6200 ppm and 7.5800 ppm on a 400 MHz instrument:
    
    
    
    
    [4]

Advanced Validation: NOE Experiments

When signals are obscured or the sample is a complex mixture, 1D NOE (Nuclear Overhauser Effect) Difference spectroscopy provides unambiguous structural proof.

The Workflow

NOE_Workflow Prep Sample Prep (Degas O2) Target Select Target Irradiation (H-alpha) Prep->Target Acquire Acquire NOE Difference Spectrum Target->Acquire Analyze Analyze Enhancements Acquire->Analyze

Figure 2: Workflow for 1D NOE Difference Experiment.

Interpreting NOE Results
  • Experiment: Irradiate the vinylic proton

    
     to the ester (typically the upfield doublet ~6.4 ppm).
    
  • Observation for (Z)-Isomer:

    • You will observe a positive enhancement of the

      
      -proton (downfield doublet).
      
    • Reason: In the Z (cis) configuration, H

      
       and H
      
      
      
      are on the same side of the double bond, within ~2.3 Å of each other.
  • Observation for (E)-Isomer:

    • You will observe minimal or no enhancement of the

      
      -proton.
      
    • You will observe enhancement of the ortho-protons on the 3-chlorophenyl ring.

    • Reason: In the E (trans) configuration, H

      
       and H
      
      
      
      are on opposite sides (~3.5 Å apart), but H
      
      
      is spatially close to the aromatic ring.

Synthesis Context (Case Study)

Understanding the origin of the isomers aids in identification.

  • Horner-Wadsworth-Emmons (HWE) Reaction: Using methyl diethylphosphonoacetate usually yields the (E)-isomer (>95% selectivity) due to thermodynamic control.

  • Still-Gennari Modification: Using bis(trifluoroethyl)phosphonoacetate favors the (Z)-isomer .

  • Lindlar Reduction: Partial hydrogenation of the corresponding alkyne (Methyl 3-(3-chlorophenyl)propiolate) will exclusively yield the (Z)-isomer .

If your synthesis method was HWE, a small doublet with


 Hz appearing inside the major peaks indicates Z-isomer impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Reich, H. J. (2023). Structure Determination Using NMR: Vicinal Proton-Proton Coupling Constants. University of Wisconsin-Madison. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative source on NOE and pulse sequences).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for reference spectra of cinnamate derivatives). Link

Sources

Safety Operating Guide

Operational Guide for the Safe Handling and Disposal of (E)-Methyl 3-(3-chlorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic methodologies advance, laboratory safety protocols must evolve from simple compliance checklists into rigorous, mechanistically grounded systems. The disposal of (E)-Methyl 3-(3-chlorophenyl)acrylate (CAS: 24583-84-4) presents a unique logistical challenge. Because this compound contains both a reactive Michael acceptor (the acrylate moiety) and a halogenated aromatic ring, its end-of-life management requires strict segregation and specialized thermal destruction.

This guide provides researchers and environmental health professionals with a self-validating, step-by-step operational framework for managing this specific halogenated organic waste.

The Causality of Halogenated Waste Management

To build a robust safety culture, personnel must understand why specific disposal routes are chosen. (E)-Methyl 3-(3-chlorophenyl)acrylate cannot be routed through standard non-halogenated solvent waste streams for two critical mechanistic reasons:

  • Dioxin Formation Potential : When halogenated organics are incinerated at lower temperatures (200–400 °C), the chlorine atoms act as precursors for the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) (1[1]). To prevent this, disposal facilities must utilize specialized rotary kiln incinerators operating at >1000 °C to achieve 99.99% thermal degradation (2[2]).

  • Economic and Regulatory Burden : Halogenated waste is heavily regulated by environmental agencies (e.g., EPA RCRA codes) and costs up to three times more to process than hydrocarbon waste (3[3]). Commingling even a small amount of this chlorinated acrylate into a non-halogenated carboy contaminates the entire volume, triggering exorbitant disposal fees.

Mechanism Waste Halogenated Acrylate Combustion LowTemp Low Temp (200-400°C) De Novo Synthesis Waste->LowTemp Improper Disposal HighTemp High Temp (>1000°C) Thermal Destruction Waste->HighTemp Regulated Incineration Dioxins PCDD/PCDF Formation (Toxic Hazard) LowTemp->Dioxins Precursor Rxn Safe Safe Exhaust Gas (HCl neutralized by CaO) HighTemp->Safe 99.99% Degradation

Mechanistic pathways of halogenated waste combustion and PCDD/PCDF prevention.

Quantitative Data & Waste Characterization

Before initiating disposal, personnel must classify the waste stream. Below is the summarized logistical data required for proper manifesting and storage.

ParameterSpecification / Guideline
Chemical Name (E)-Methyl 3-(3-chlorophenyl)acrylate
CAS Number 24583-84-4 ()
Waste Classification Regulated Halogenated Organic Waste (4[4])
Primary Hazards Halogenated toxicity, environmental hazard, potential skin sensitizer
SAA Storage Limit Maximum 55 gallons per laboratory area (5[5])
Destruction Method Rotary Kiln Incineration (>1000 °C) with alkaline scrubbing (6[6])
Incompatible Materials Alkali metals (can react violently with chlorinated organics to produce salts) ()

Self-Validating Disposal Protocols

To guarantee compliance and safety, the following step-by-step methodologies incorporate Validation Checkpoints . These checkpoints transform a standard SOP into a self-validating system, ensuring errors are caught before waste leaves the laboratory.

Phase 1: Point-of-Generation Segregation
  • Verify Chemical Compatibility : Ensure the waste stream does not contain alkali metals, strong oxidizers, or heavy metals. Keep acidic/alkaline streams separate to prevent unwanted polymerization of the acrylate moiety.

  • Select the Container : Use a dedicated, compatible container, such as a 4-liter white poly bottle or a 5-gallon plastic carboy (3[3]).

  • Execute Transfer : Conduct all waste transfers inside an actively operating chemical fume hood to mitigate inhalation risks.

  • Validation Checkpoint : Mass Balance Confirmation. Cross-reference your experimental yield with the waste volume. If 10g of (E)-Methyl 3-(3-chlorophenyl)acrylate was utilized, the combined mass of the product, recovered starting material, and halogenated waste must account for the initial input, proving no chlorinated material was accidentally diverted to the standard organic waste bin.

Phase 2: Containerization and Labeling
  • Affix the Tag : Attach a Hazardous Waste Tag before the first drop of waste is added (5[5]).

  • Nomenclature Rules : Write the full chemical name: "(E)-Methyl 3-(3-chlorophenyl)acrylate". Do not use abbreviations, acronyms, or chemical formulas (5[5]).

  • Seal the Container : Secure the threaded cap tightly. The container must be strictly "vapor tight" and "spill proof."

  • Validation Checkpoint : Inversion Test (for new/empty containers). Before adding the chemical, visually inspect the cap threads and O-ring. A properly sealed container prevents fugitive emissions from escaping into the laboratory environment.

Phase 3: SAA Storage and Final Extraction
  • Secondary Containment : Place the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment trays (3[3]).

  • Environmental Controls : Store in a cool, dry, well-ventilated area away from direct light (to prevent unintended acrylate polymerization).

  • Pickup Trigger : Once the container reaches ¾ full, immediately complete an online chemical waste collection request form to Environmental Health and Radiation Safety (EHRS) (3[3]).

  • Validation Checkpoint : Volume Audit. Ensure the total volume of halogenated waste in the SAA never exceeds the regulatory limit of 55 gallons at any given time.

Workflow Start Waste Generation: (E)-Methyl 3-(3-chlorophenyl)acrylate Check Halogen Content Verification (Contains Chlorine) Start->Check Segregate Segregate into Halogenated Waste Stream Check->Segregate Prevent Mixing Label Affix Hazardous Waste Tag (No Abbreviations) Segregate->Label SAA Storage Dispose High-Temp Incineration (>1000°C) + Scrubbers Label->Dispose EHRS Pickup

Workflow for the segregation and high-temperature disposal of halogenated acrylate waste.

Emergency Spill Response Protocol

In the event of an accidental release of (E)-Methyl 3-(3-chlorophenyl)acrylate (either as a pure solid/liquid or dissolved in a halogenated solvent), execute the following containment workflow:

  • Isolate : Immediately remove any potential sources of ignition. Close laboratory doors to allow the chemical fume hood exhaust to ventilate the ambient air (5[5]).

  • Absorb : Place inert absorbent pads directly over the spill. Allow sufficient time for the pads to fully soak up the material (5[5]).

  • Package : Transfer all saturated spill pads and contaminated PPE into a heavy-duty, sealable plastic bag.

  • Tag & Report : Affix a Hazardous Waste Tag to the bag, explicitly listing the chemical contents. Request an immediate emergency disposal pickup through your institution's EHRS department (3[3]).

References

  • Temple University. "Halogenated Solvents in Laboratories - Campus Operations." 3

  • University of Illinois (UIUC). "Halogenated Organic Liquids - Standard Operating Procedure." 5

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." 4

  • Sigma-Aldrich. "(e)-methyl 3-(methoxy)acrylate / (E)-METHYL 3-(3-CHLOROPHENYL)ACRYLATE."

  • Basel Convention. "General technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with persistent organic pollutants."

  • Stockholm Convention. "Guidelines on best available techniques and provisional guidance on best environmental practices relevant to article 5 and annex C." 6

  • ResearchGate. "Degradation technologies and mechanisms of dioxins in municipal solid waste incineration fly ash: A review." 1

  • ResearchGate. "Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes: Recent Advances and Perspectives."2

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for (E)-Methyl 3-(3-chlorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including (E)-Methyl 3-(3-chlorophenyl)acrylate, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) to ensure both personal safety and the integrity of your research.

The core principle of our safety doctrine is risk mitigation through informed action. The recommendations outlined below are synthesized from established safety data for (E)-Methyl 3-(3-chlorophenyl)acrylate and analogous compounds, providing a comprehensive safety paradigm.

Hazard Assessment: Understanding the "Why"

(E)-Methyl 3-(3-chlorophenyl)acrylate is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety procedures. While this specific isomer may have limited individual study, data from suppliers and structurally similar compounds, such as other chlorinated phenyl acrylates, provide a strong basis for our assessment.

The primary hazards identified are:

  • H315: Causes skin irritation [1][2][3]

  • H319: Causes serious eye irritation [1][2][3]

  • H335: May cause respiratory irritation [1][2][3]

  • H302: Harmful if swallowed [1]

These classifications are our primary directive. They indicate that the compound can cause local irritation upon direct contact with the skin, eyes, and respiratory tract. The "harmful if swallowed" classification underscores the need to prevent any ingestion. Therefore, our PPE strategy is designed to create a complete barrier against these routes of exposure.

Core Protective Equipment: Your First Line of Defense

All handling of (E)-Methyl 3-(3-chlorophenyl)acrylate must be conducted within a certified chemical fume hood to mitigate the risk of respiratory exposure. The following PPE is mandatory for all personnel involved.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact and irritation. Double-gloving is recommended for extended handling.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash gogglesProtects against accidental splashes that could cause serious eye irritation. Goggles are required when a significant splash risk exists.
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination. Must be fully buttoned with sleeves rolled down.
Respiratory Protection Not required for routine use in a fume hoodA properly functioning chemical fume hood provides adequate protection against respiratory irritation from dust or vapors.[2][4]

Operational Protocols: From Bench to Disposal

Adherence to a systematic workflow is critical for safety. The following step-by-step procedures integrate PPE use into the entire handling lifecycle of the chemical.

Preparation and Routine Handling

This protocol applies to standard laboratory operations such as weighing, dissolving, and adding the reagent to a reaction.

  • Pre-Operation Safety Check: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Confirm that an eyewash station and safety shower are accessible and unobstructed.[5]

  • Donning PPE:

    • Put on the laboratory coat, ensuring it is fully fastened.

    • Put on safety glasses or goggles.

    • Wash and dry hands thoroughly.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves, ensuring the cuff of the outer glove is over the cuff of the lab coat sleeve.

  • Chemical Handling:

    • Perform all manipulations of the solid or its solutions deep within the chemical fume hood.

    • When weighing the solid, use a disposable weigh boat and clean any residual powder from the spatula and balance area with a chemically-compatible wipe before removing the weigh boat.

    • Keep the container sealed when not in immediate use.[2]

  • Post-Handling Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.

    • Carefully remove the outer pair of gloves, turning them inside out, and dispose of them in the designated solid chemical waste container.

    • Remove the inner pair of gloves and dispose of them similarly.

    • Wash hands thoroughly with soap and water.

Spill and Emergency Response

Accidents require a calm and prepared response. The immediate priority is to contain the spill and protect personnel.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity.

    • If a significant quantity is spilled or if you feel unwell, evacuate the area and call your institution's emergency response team.

  • Small Spill Cleanup (Contained within a fume hood):

    • Ensure your PPE is intact. If it has been compromised, exit the area, decontaminate, and don fresh PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels.

    • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent, followed by a water rinse. Dispose of the cleaning materials as hazardous waste.

  • Personal Contamination:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][7]

Disposal Plan

Proper disposal prevents environmental contamination and ensures regulatory compliance.

  • Solid Waste: All disposable items contaminated with (E)-Methyl 3-(3-chlorophenyl)acrylate, including gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.[7]

  • Empty Containers: The original container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container can then be managed according to your institution's specific guidelines for chemically contaminated glassware or plastic.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a designated, labeled hazardous liquid waste container. Do not pour any amount into the sanitary sewer system.[2]

Safe Handling Workflow Visualization

The following diagram illustrates the logical flow of operations for safely handling (E)-Methyl 3-(3-chlorophenyl)acrylate.

Workflow for Handling (E)-Methyl 3-(3-chlorophenyl)acrylate cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Handling & Disposal A Assess Hazards & Review SDS B Verify Fume Hood & Safety Shower/Eyewash A->B C Don Required PPE (Lab Coat, Goggles, Double Gloves) B->C D Perform All Manipulations in Chemical Fume Hood C->D E Keep Containers Sealed When Not in Use D->E F Decontaminate Work Area E->F G Segregate & Dispose of Waste (Solid, Liquid, Sharps) F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: A logical workflow for the safe handling of (E)-Methyl 3-(3-chlorophenyl)acrylate.

By internalizing this comprehensive approach—understanding the hazards, utilizing the correct PPE, and adhering to strict operational and disposal protocols—you build a culture of safety that protects you, your colleagues, and the groundbreaking work you perform.

References

  • U.S. Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Methyl acrylate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.